(3S,4S)-Tivantinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905854-03-7 | |
| Record name | Tivantinib, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIVANTINIB, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of (3S,4S)-Tivantinib
Tivantinib (B1684700): A Targeted Approach to Cancer Therapy
(3S,4S)-Tivantinib, also known as ARQ 197, is a selective, orally bioavailable small molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET pathway is a critical signaling cascade that, when dysregulated, plays a significant role in the proliferation, survival, invasion, and metastasis of cancer cells.[2][3] Tivantinib was developed to target this pathway and has been investigated in numerous clinical trials for various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.[1][4] While initially designed as a MET inhibitor, further research has revealed a dual mechanism of action, also involving the disruption of microtubule dynamics.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, and a proposed synthesis of this compound.
Mechanism of Action: A Dual-Targeting Strategy
Tivantinib's primary mechanism of action involves the non-ATP-competitive inhibition of the c-Met receptor tyrosine kinase.[8] It binds to the inactive, dephosphorylated form of the MET kinase, stabilizing it in this conformation and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[8] Key pathways inhibited by this action include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][10]
Interestingly, studies have revealed that tivantinib's cytotoxic effects can be independent of MET expression.[5][11] Tivantinib has been shown to directly interact with tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and ultimately, apoptosis.[6][11] This dual mechanism of action suggests that tivantinib may have therapeutic potential in a broader range of cancers than those solely driven by MET dysregulation.
Signaling Pathway of Tivantinib's Action
Caption: Tivantinib's dual mechanism of action on c-MET and tubulin.
Quantitative Biological Data
The following tables summarize key quantitative data from preclinical and clinical studies of Tivantinib.
| Parameter | Value | Assay/Cell Line | Reference |
| Ki (c-MET) | ~355 nM | Recombinant human c-MET | [12] |
| IC50 (c-MET Phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 cells | [12] |
| IC50 (Cell Proliferation) | 0.29 - 0.45 µM | A549, DBTRG, NCI-H441 cells | [13] |
| Table 1: Preclinical Activity of Tivantinib |
| Study Phase | Cancer Type | Dosage | Key Findings | Reference |
| Phase I | Solid Tumors | 100 mg BID to 400 mg BID | MTD: 360 mg BID. Evidence of anti-tumor activity. | [14] |
| Phase II | Hepatocellular Carcinoma (HCC) | 240 mg BID | Improved time to progression in MET-high patients. | [15] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Increased progression-free survival but not overall survival. | [16] |
| Phase III (METIV-HCC) | Hepatocellular Carcinoma (HCC) | 240 mg BID | Did not meet primary endpoint of improving overall survival. | |
| Phase III (MARQUEE) | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Discontinued for futility; no improvement in overall survival. | [4][16] |
| Table 2: Summary of Key Clinical Trial Results for Tivantinib |
Proposed Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on the synthesis of its core structural motifs: a pyrrolo[3,2,1-ij]quinoline, an indole, and a pyrrolidine-2,5-dione. The following represents a hypothetical, multi-step synthesis.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione (A key intermediate for the pyrrolidine-2,5-dione core)
This procedure is adapted from the synthesis of similar structures.[9]
-
To a solution of N-phenylmaleimide (1.0 eq) and 2-nitrobenzaldehyde (B1664092) (1.0 eq) in a suitable solvent such as acetic acid, add triphenylphosphine (B44618) (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with water, and then with a cold, low-polarity solvent (e.g., diethyl ether or hexane) to remove triphenylphosphine oxide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Reductive Cyclization to form the Pyrroloquinoline Ring System
This step is based on established methods for synthesizing pyrroloquinolines.[9]
-
Suspend the nitro-intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, e.g., 5-10 eq) portion-wise while stirring vigorously. The reaction is exothermic.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude pyrroloquinoline derivative.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Chiral Separation
To obtain the specific (3S,4S) enantiomer, a chiral separation of the racemic mixture from Step 2 is required.
-
Dissolve the racemic mixture in a suitable solvent system (e.g., a mixture of hexanes and isopropanol).
-
Perform chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Collect the fraction corresponding to the (3S,4S) enantiomer.
-
Evaporate the solvent to yield the enantiomerically pure this compound.
Biological Evaluation: Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of Tivantinib on cancer cell lines.[13]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tivantinib (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Tivantinib that inhibits cell growth by 50%).
Western Blot Analysis for c-MET Phosphorylation
This technique is used to assess the inhibitory effect of Tivantinib on c-MET activation.
-
Culture cancer cells and treat them with Tivantinib at various concentrations for a specified time. A positive control (e.g., treatment with Hepatocyte Growth Factor, HGF) and a negative control (vehicle) should be included.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-MET (p-cMET). Subsequently, probe with a primary antibody for total c-MET and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities to determine the relative levels of p-cMET and total c-MET.
Workflow for Western Blot Analysis
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound represents a significant effort in the development of targeted cancer therapies. Its dual mechanism of action, targeting both the c-MET signaling pathway and microtubule dynamics, makes it a compound of continued interest despite the challenges encountered in late-stage clinical trials. The complex synthesis of this chiral molecule, involving the construction of multiple heterocyclic rings, highlights the intricate processes involved in modern drug development. Further research may yet uncover specific cancer patient populations who could benefit from Tivantinib's unique pharmacological profile.
References
- 1. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
- 3. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 5. Tivantinib - LKT Labs [lktlabs.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 13. Tivantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of (3S,4S)-Tivantinib in Complex with the c-MET Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivantinib (formerly known as ARQ 197) is a potent and selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2] Tivantinib has been the subject of extensive preclinical and clinical investigation. A key aspect of understanding its mechanism of action lies in the detailed analysis of its interaction with the target protein at an atomic level. This has been elucidated through the determination of the co-crystal structure of Tivantinib in complex with the kinase domain of c-MET.[1][3][4] This guide provides a comprehensive overview of this crystal structure, the experimental protocols used in its determination, and the associated signaling pathways.
Crystal Structure of (3S,4S)-Tivantinib in Complex with c-MET
The crystal structure of the catalytic domain of the c-MET kinase in complex with Tivantinib (ARQ 197) was solved at a resolution of 1.94 Å and is available in the Protein Data Bank under the accession code 3RHK . The structure reveals that Tivantinib binds to the inactive, unphosphorylated conformation of the c-MET kinase domain.[1] This mode of inhibition is distinct from many other kinase inhibitors, which often target the active, ATP-bound conformation.
Crystallographic Data
The following table summarizes the key crystallographic data for the co-crystal structure of this compound and the c-MET kinase domain.
| Parameter | Value |
| PDB ID | 3RHK |
| Resolution | 1.94 Å |
| R-Value Work | 0.200 |
| R-Value Free | 0.254 |
| Space Group | P 21 21 21 |
| Unit Cell Lengths (a, b, c) | 77.35 Å, 86.16 Å, 115.46 Å |
| Unit Cell Angles (α, β, γ) | 90.00°, 90.00°, 90.00° |
| Total Structure Weight | 72.71 kDa |
| Atom Count | 5,303 |
| Modeled Residue Count | 597 |
Experimental Protocols
The determination of the co-crystal structure of Tivantinib with the c-MET kinase domain involved several key experimental steps, as detailed by Eathiraj et al. (2011).[1]
Protein Expression and Purification
The unphosphorylated c-MET kinase domain was expressed and purified to a high degree of homogeneity, a prerequisite for successful crystallization. While the specific expression system (e.g., bacterial, insect, or mammalian cells) and purification steps (e.g., affinity, ion-exchange, and size-exclusion chromatography) are standard procedures, the final purity and stability of the protein are critical.
Co-crystallization
For co-crystallization, the purified unphosphorylated c-MET protein was diluted to a concentration of 10 mg/ml in a buffer containing 25 mM Tris (pH 8.5), 100 mM NaCl, 5% glycerol, and 0.1% 2-mercaptoethanol.[1] Tivantinib was then added from a 50 mM stock solution in 100% DMSO to achieve a final concentration of 1 mM.[1]
The crystallization experiments were conducted at 4 °C using the vapor diffusion method.[1] Thin needle-like crystals were initially obtained in a condition containing 13% ethanol, 12% ethylene (B1197577) glycol, and 100 mM imidazole (B134444) at a pH of 8.5.[1] To obtain single, diffraction-quality crystals, a technique known as microseeding was employed.[1]
Data Collection and Structure Determination
X-ray diffraction data were collected from the co-crystals. The structure was subsequently solved and refined to yield the final atomic model.
Mechanism of Action of Tivantinib
Tivantinib exhibits a dual mechanism of antitumor activity: a primary, well-characterized inhibition of the c-MET signaling pathway, and a secondary, MET-independent effect on microtubule dynamics.
c-MET Signaling Pathway Inhibition
Tivantinib is a non-ATP competitive inhibitor that selectively binds to the inactive form of the c-MET kinase.[1] Upon binding of its ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell growth, survival, and motility. These include the RAS-MAPK, PI3K-AKT, and STAT3 pathways. By stabilizing the inactive conformation of c-MET, Tivantinib prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.
MET-Independent Microtubule Disruption
Several studies have revealed that Tivantinib also possesses cytotoxic activity that is independent of c-MET expression or activation.[3][5] This activity is attributed to its ability to disrupt microtubule polymerization.[3][5] Tivantinib has been shown to bind to tubulin, leading to the depolymerization of microtubules. This disruption of the cytoskeleton induces a G2/M cell cycle arrest and subsequent apoptosis.[3] This dual mechanism of action suggests that Tivantinib may have therapeutic potential in a broader range of cancers than those solely dependent on c-MET signaling.
References
- 1. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Physicochemical Properties of (3S,4S)-Tivantinib (ARQ 197)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivantinib, also known as ARQ 197, is an orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway, when dysregulated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] Tivantinib binds to the c-Met protein, disrupting its signal transduction pathways and potentially inducing cell death in tumor cells where c-Met is overexpressed or constitutively active.[1][3] While initially developed as a selective c-Met inhibitor, further studies suggest its cytotoxic activity may also involve other mechanisms, such as the disruption of microtubule dynamics.[4] This guide provides a detailed overview of the core physicochemical properties of the (3S,4S) stereoisomer of Tivantinib, outlines standard experimental methodologies for their determination, and visualizes its primary signaling pathway and a general characterization workflow.
Core Physicochemical Data
The fundamental physicochemical properties of (3S,4S)-Tivantinib are summarized below. These parameters are critical for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | [2] |
| Molecular Formula | C₂₃H₁₉N₃O₂ | [3][5][6] |
| Molecular Weight | 369.42 g/mol | [3][5][6] |
| CAS Number | 905854-02-6 | [2][6] |
| Appearance | Light brown to brown solid | [7] |
| Melting Point | Data not readily available in public literature | |
| Water Solubility | < 1 mg/mL (practically insoluble) | [5] |
| Solubility (Organic) | DMSO: ≥ 68 mg/mLEthanol: < 1 mg/mL (insoluble or slightly soluble) | [5] |
| logP (Octanol-Water) | 3.27 - 4.04 (Predicted) | |
| pKa (Strongest Acidic) | 9.72 (Predicted) |
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the process of characterization is vital. The following diagrams, rendered using Graphviz, illustrate the c-MET signaling pathway inhibited by Tivantinib and a standard workflow for physicochemical analysis.
Caption: The HGF/c-MET signaling pathway and the inhibitory action of Tivantinib.
Caption: A generalized workflow for the physicochemical characterization of a drug candidate.
Experimental Protocols
The following sections describe generalized, standard protocols representative of those used in pharmaceutical development to determine key physicochemical properties.
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.
-
Objective: To determine the maximum concentration of Tivantinib that can be dissolved in a specific solvent at a given temperature to reach a state of equilibrium.
-
Methodology:
-
Preparation: An excess amount of solid Tivantinib is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container.
-
Equilibration: The resulting slurry is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, typically by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the drug.
-
Quantification: The concentration of Tivantinib in the clear, saturated filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Reporting: Solubility is reported in units such as mg/mL or molarity (mM) at the specified temperature and pH.
-
Potentiometric titration is a precise method for determining the ionization constant(s) of a molecule.
-
Objective: To measure the pKa, which represents the pH at which the compound is 50% ionized.
-
Methodology:
-
Sample Preparation: A precise amount of Tivantinib is dissolved in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low. The solution is diluted to a known concentration (e.g., 1 mM).
-
Calibration: A pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoidal curve. This can be calculated from the first or second derivative of the curve. The experiment is typically performed in triplicate to ensure reproducibility.
-
Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP).
-
Objective: To determine the ratio of Tivantinib's concentration in a non-polar solvent (n-octanol) versus a polar solvent (water) at equilibrium.
-
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS pH 7.4) are mixed and pre-saturated by shaking for 24 hours to ensure mutual saturation. The phases are then separated.
-
Partitioning: A known amount of Tivantinib is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.
-
Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and n-octanol layers.
-
Quantification: A sample is carefully taken from each phase, and the concentration of Tivantinib is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
References
- 1. Facebook [cancer.gov]
- 2. Tivantinib - Wikipedia [en.wikipedia.org]
- 3. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
(3S,4S)-Tivantinib: A Technical Guide to its Protein Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib is the inactive enantiomer of the drug candidate Tivantinib (B1684700) (ARQ 197). Initially developed as a selective, ATP-non-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action for Tivantinib, with significant cytotoxic effects attributed to off-target interactions. This technical guide provides an in-depth analysis of the protein binding targets of this compound, with a focus on both its intended target, c-MET, and its key off-targets, microtubules and Glycogen Synthase Kinase 3 (GSK3).
Primary and Off-Target Protein Binding
While the active (+)-enantiomer of Tivantinib exhibits inhibitory activity against c-MET, the (3S,4S)-enantiomer is reported to be inactive. The primary cytotoxic effects of racemic Tivantinib are now understood to be largely independent of c-MET inhibition and are instead attributed to its interaction with microtubules. Additionally, GSK3α and GSK3β have been identified as potential off-targets.
Quantitative Binding Data
The following tables summarize the available quantitative data for Tivantinib's interaction with its protein targets. It is important to note that specific binding data for the (3S,4S)-enantiomer is limited, and much of the available data pertains to the racemic mixture or the active enantiomer.
| Compound | Target | Assay Type | Binding Affinity (K_i) | IC_50 | Reference(s) |
| Tivantinib (racemic) | c-MET | Kinase Assay | ~355 nM | [1][2] | |
| (-)-Tivantinib | GSK3α | In vitro Kinase Assay | Upper nM range | [3] | |
| (-)-Tivantinib | GSK3β | In vitro Kinase Assay | Upper nM range | [3] | |
| (+)-Tivantinib | GSK3α/β | In vitro Kinase Assay | Weaker inhibitor than (-)-Tivantinib | [3] |
Table 1: Summary of Quantitative Binding Data for Tivantinib and its Enantiomers.
| Cell Line | IC_50 (Tivantinib) | c-MET Status | Reference(s) |
| EBC-1 (NSCLC) | ~1 µM | Addicted | [4] |
| A549 (NSCLC) | Not specified | Non-addicted | [4] |
Table 2: Cellular IC50 Values for Tivantinib in c-MET Addicted and Non-Addicted Cell Lines.
Signaling Pathways
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and invasion. Key pathways activated by c-MET include the RAS/MAPK, PI3K/AKT, and STAT pathways.
Caption: The c-MET signaling pathway initiated by HGF binding.
Experimental Protocols
In Vitro Kinase Assay for c-MET
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against c-MET kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human c-MET kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a solution of ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for other detection methods) in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Tivantinib enantiomers) in DMSO.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a microplate.
-
Add the c-MET kinase solution to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis :
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For other methods, it may involve antibody-based detection (e.g., ELISA) or luminescence (e.g., ADP-Glo).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and ATP.
-
Tubulin Binding Competition Assay (Radiolabeled Colchicine)
This protocol describes a method to determine if a compound binds to the colchicine-binding site on tubulin.
-
Reagent Preparation :
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Prepare a solution of [³H]colchicine in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the test compound and unlabeled colchicine (B1669291) (as a positive control) in the polymerization buffer.
-
-
Assay Procedure :
-
In a microplate, combine purified tubulin, [³H]colchicine, and the test compound or unlabeled colchicine.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand :
-
Separate the tubulin-bound [³H]colchicine from the free radioligand. This can be achieved by methods such as filtration through a DEAE-cellulose filter membrane or by using a scintillation proximity assay (SPA) with biotinylated tubulin and streptavidin-coated beads.
-
-
Detection and Data Analysis :
-
Quantify the amount of bound [³H]colchicine using a scintillation counter.
-
Calculate the percentage of displacement of [³H]colchicine by the test compound at each concentration.
-
Determine the IC50 value for the test compound.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro GSK3 Kinase Assay
This protocol provides a general framework for measuring the inhibitory effect of a compound on GSK3 activity.
-
Reagent Preparation :
-
Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human GSK3α or GSK3β to the desired concentration in the assay buffer.
-
Prepare a solution of a specific GSK3 substrate (e.g., a synthetic peptide like GS-2) in the assay buffer.
-
Prepare a solution of ATP (radiolabeled or unlabeled, depending on the detection method) in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a microplate.
-
Add the GSK3 enzyme to the wells and pre-incubate.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a defined period at a controlled temperature.
-
-
Detection and Data Analysis :
-
Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., radiometric detection, luminescence-based ADP detection, or antibody-based detection).
-
Calculate the percentage of inhibition and determine the IC50 value for the test compound.
-
Experimental and Logical Workflows
Target Validation Workflow for a Kinase Inhibitor
The following diagram illustrates a typical workflow for validating the target of a kinase inhibitor.
Caption: A general workflow for kinase inhibitor target validation.
Conclusion
This compound, the inactive enantiomer of Tivantinib, provides a crucial tool for dissecting the complex pharmacology of its parent compound. While initially pursued as a c-MET inhibitor, the primary cytotoxic mechanism of Tivantinib is now recognized to be c-MET-independent and is largely driven by its interaction with microtubules. The identification of GSK3 as another potential off-target further highlights the importance of comprehensive target validation in drug development. This guide provides researchers with the foundational knowledge of this compound's protein interactions, the signaling pathways involved, and the experimental methodologies required to further investigate its mechanism of action. Future research should focus on obtaining precise quantitative binding data for the (3S,4S)-enantiomer against its off-targets to fully elucidate its biological activity.
References
- 1. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4S)-Tivantinib: An In-Depth Technical Guide to its In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib, also known as ARQ 197, is a potent small molecule inhibitor that has been extensively studied for its anti-cancer properties. Initially developed as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action that includes effects on microtubule dynamics.[1][2] This guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism of Action
Tivantinib (B1684700) was first identified as a selective inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[3] The HGF/c-MET signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the development and progression of numerous cancers.[1][4] Tivantinib binds to the dephosphorylated, inactive conformation of c-MET, stabilizing it and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5]
However, a growing body of evidence suggests that the cytotoxic effects of tivantinib may not be solely dependent on its c-MET inhibitory activity.[2][6] Studies have demonstrated that tivantinib can disrupt microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in a manner independent of c-MET expression or activation status.[5][7][8] More recently, glycogen (B147801) synthase kinase 3 alpha and beta (GSK3α and GSK3β) have been identified as novel, functionally relevant targets of tivantinib in non-small cell lung cancer (NSCLC) cells.[9][10]
Quantitative Analysis of In Vitro Activity
The in vitro potency of this compound has been evaluated through various assays, including kinase inhibition and cell viability/proliferation assays across a range of cancer cell lines.
Kinase Inhibition
Tivantinib exhibits a high affinity for the c-MET kinase.
| Target | Assay Type | Parameter | Value | Reference |
| c-MET | Recombinant Human c-MET Kinase Assay | Ki | 355 nM | [11] |
Cellular Activity: Inhibition of c-MET Phosphorylation
Tivantinib effectively inhibits both constitutive and HGF-induced c-MET phosphorylation in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HT29 | Colon Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |
| MKN-45 | Gastric Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |
| MDA-MB-231 | Breast Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |
| NCI-H441 | Lung Cancer | Western Blot | IC50 | 100 - 300 nM | [11] |
Cellular Activity: Anti-proliferative and Cytotoxic Effects
The anti-proliferative and cytotoxic effects of tivantinib have been documented across a broad spectrum of cancer cell lines, with varying degrees of sensitivity.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Lung Cancer | IC50 | 0.59 µM | [11] |
| Huh7 | Hepatocellular Carcinoma | IC50 | 9.9 nM | [12] |
| Hep3B | Hepatocellular Carcinoma | IC50 | 448 nM | [12] |
Key Signaling Pathways and Mechanisms of Action
HGF/c-MET Signaling Pathway Inhibition
Tivantinib's primary intended mechanism involves the inhibition of the HGF/c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility. Tivantinib, by locking c-MET in its inactive state, blocks these downstream signals.[1][3]
Disruption of Microtubule Dynamics
A significant aspect of tivantinib's in vitro activity is its ability to interfere with microtubule polymerization. This action is independent of its c-MET inhibitory function.[7] By disrupting the formation of the mitotic spindle, tivantinib induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis.[1][8] This mechanism contributes to its broad cytotoxic activity across various cancer cell lines, irrespective of their c-MET status.[5]
Experimental Protocols
Recombinant c-MET Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of tivantinib against purified recombinant human c-MET kinase.
Methodology:
-
A filtermat-based assay is utilized to measure the incorporation of 33P-labeled phosphate (B84403) from [γ-33P]ATP into a peptide substrate by the c-MET kinase.
-
The reaction is performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a defined concentration of ATP and the peptide substrate.
-
Recombinant human c-MET enzyme is pre-incubated with varying concentrations of tivantinib or vehicle control.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP and allowed to proceed at a controlled temperature for a specific duration.
-
The reaction is terminated by the addition of phosphoric acid.
-
The reaction mixture is then transferred to a filtermat, which binds the phosphorylated peptide.
-
Unincorporated [γ-33P]ATP is washed away.
-
The radioactivity retained on the filtermat, corresponding to the extent of peptide phosphorylation, is quantified using a scintillation counter.
-
The inhibitory constant (Ki) is calculated from the dose-response curves.[11]
Cell Viability and Proliferation Assays
Objective: To assess the effect of tivantinib on the viability and proliferation of cancer cell lines.
Methodology (using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo):
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of tivantinib or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
For a CellTiter-Glo assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and the luminescent signal is measured.
-
The results are expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.[13]
Western Blot Analysis of c-MET Phosphorylation
Objective: To determine the effect of tivantinib on the phosphorylation status of c-MET in cancer cell lines.
Methodology:
-
Cancer cells are cultured to a desired confluency.
-
For HGF-induced phosphorylation, cells are serum-starved and then stimulated with HGF in the presence of varying concentrations of tivantinib or vehicle control. For constitutive phosphorylation, cells are treated with tivantinib or vehicle control directly.
-
After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated c-MET (p-c-MET).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
The membrane is often stripped and re-probed with an antibody for total c-MET as a loading control.[13]
Conclusion
This compound demonstrates potent in vitro anti-cancer activity through a dual mechanism of action involving the inhibition of the c-MET receptor tyrosine kinase and the disruption of microtubule dynamics. Its ability to target both pathways contributes to its broad efficacy across a range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the interplay between its c-MET inhibitory and microtubule-disrupting activities will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from treatment.
References
- 1. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivantinib - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(3S,4S)-Tivantinib preclinical studies
An In-depth Technical Guide to the Preclinical Studies of (3S,4S)-Tivantinib
Introduction
Tivantinib (B1684700) (formerly ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-MET pathway, when aberrantly activated, plays a crucial role in cancer cell proliferation, survival, invasion, and metastasis, making it a prime therapeutic target.[1][2] Tivantinib progressed to advanced clinical trials for several cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[3][4]
However, preclinical research has revealed a more complex mechanism of action. A significant body of evidence now suggests that Tivantinib's primary cytotoxic effects stem from mechanisms independent of c-MET inhibition, most notably through the disruption of microtubule polymerization.[5][6][7] Furthermore, studies have identified Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β) as potent targets.[3] The biological activity resides primarily in the (-)-enantiomer, which is a more potent inhibitor of GSK3 than the (+)-enantiomer.[3] This guide provides a detailed overview of the key preclinical findings for this compound, focusing on quantitative data, experimental methodologies, and the elucidated signaling pathways.
Mechanism of Action: A Dual Role
Tivantinib was first characterized by its ability to bind to the inactive, dephosphorylated conformation of the c-MET kinase with an inhibitory constant (Ki) of approximately 355 nM.[7][8] This non-ATP-competitive binding was believed to prevent both constitutive and Hepatocyte Growth Factor (HGF)-induced c-MET phosphorylation, thereby inhibiting downstream signaling cascades such as the PI3K-AKT and RAS-MAPK pathways.[4][9]
Contradictory findings soon emerged, demonstrating that Tivantinib possessed potent anti-proliferative activity against cancer cell lines that were not dependent on c-MET signaling.[5][7] Unlike specific c-MET inhibitors that induce a G0/G1 cell cycle arrest, Tivantinib was found to cause a G2/M arrest, a characteristic feature of microtubule-disrupting agents.[7][10] Subsequent studies confirmed that Tivantinib directly binds to tubulin, inhibits microtubule polymerization, and disrupts mitotic spindle formation, leading to apoptosis.[4][10][11] This microtubule depolymerizing activity appears to be a key driver of its cytotoxicity.[5][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies of Tivantinib.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | Compound | Reference(s) |
| c-MET (recombinant) | Kᵢ | ~355 nM | Tivantinib (racemic) | [7][8][12] |
| c-MET Phosphorylation (cell-based) | IC₅₀ | 100 - 300 nM | Tivantinib (racemic) | [8] |
| GSK3α | IC₅₀ | Upper Nanomolar Range | (-)-Tivantinib | [3] |
| GSK3β | IC₅₀ | Upper Nanomolar Range | (-)-Tivantinib | [3] |
| GSK3α / GSK3β | Activity | Significantly Weaker Inhibitor | (+)-Tivantinib | [3] |
| Tubulin Polymerization | Effective Concentration | ~3 µM | Tivantinib (racemic) | [7] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | IC₅₀ | Reference(s) |
| A549 | Non-Small-Cell Lung | Not Dependent | 0.38 µM | [12] |
| NCI-H441 | Non-Small-Cell Lung | Not Dependent | 0.29 µM | [12] |
| EBC-1 | Non-Small-Cell Lung | MET Amplified (Dependent) | Not specified, but potent | [5][7] |
| MKN-45 | Gastric | MET Amplified (Dependent) | Not specified, but potent | [7] |
| HT29 | Colon | Constitutively Active c-MET | Not specified, but potent | [8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Cancer Model | Administration | Dose | Outcome | Reference(s) |
| HT29 (Colon) | Oral | 200 mg/kg | 66% tumor growth reduction | [12] |
| MKN-45 (Gastric) | Oral | 200 mg/kg | 45% tumor growth reduction | [12] |
| MDA-MB-231 (Breast) | Oral | 200 mg/kg | 79% tumor growth reduction | [12] |
| Breast Cancer | Oral | 120 mg/kg | Repressed subcutaneous tumor growth | [4] |
| Various Models | Oral | 200 mg/kg | Significant reduction in p-MET levels | [4][8] |
Table 4: Preclinical Pharmacokinetic Parameters
| Species/System | Parameter | Value | Dose | Reference(s) |
| Human Microsomes | Elimination Half-life | 29 min | N/A | [4][13] |
| Rat | Plasma Concentration (10h post-dose) | 1.3 µM | 10 mg/kg (oral) | [8] |
Experimental Protocols
In Vitro c-MET Kinase Assay
This assay measures the direct inhibitory effect of Tivantinib on c-MET enzymatic activity.
-
Incubation: Recombinant human c-MET protein (e.g., 100 ng) is pre-incubated with varying concentrations of Tivantinib for 30 minutes at room temperature to allow for binding.[12]
-
Reaction Initiation: A reaction mixture containing a substrate (e.g., 100 µM poly-Glu-Tyr) and ATP, including a radioactive tracer like [γ-32P]ATP, is added.[12]
-
Reaction: The kinase reaction is allowed to proceed for a set time (e.g., 5 minutes) at room temperature.
-
Termination and Analysis: The reaction is stopped by adding SDS-polyacrylamide gel loading buffer. The phosphorylated substrate is then separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.[12]
Cell Viability Assay (e.g., CellTiter-Glo®)
This method is used to determine the concentration of Tivantinib that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: Cells are treated with a range of concentrations of Tivantinib and incubated for a specified duration (e.g., 72 hours).[14]
-
Lysis and Signal Generation: A reagent such as CellTiter-Glo® is added to the wells. This lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[14]
-
Data Acquisition: The luminescence is read using a plate reader. The IC₅₀ value is calculated by plotting the percentage of viable cells against the log of the Tivantinib concentration.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of Tivantinib in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Tivantinib is administered, typically via oral gavage, at a specified dose and schedule (e.g., 200 mg/kg daily).[4][9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET via western blot or immunohistochemistry, to confirm target engagement.[8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Tivantinib on the formation of microtubules.
-
Reaction Setup: Purified tubulin protein is placed in a temperature-controlled cuvette with a polymerization buffer.[14]
-
Treatment: Tivantinib or a control compound is added to the mixture.
-
Initiation of Polymerization: The temperature is raised to 37°C to initiate microtubule assembly.
-
Measurement: The polymerization process is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm using a spectrophotometer. An inhibition of the increase in turbidity indicates that the compound is disrupting microtubule formation.[14]
Visualizations: Pathways and Workflows
Caption: Tivantinib's dual mechanism targeting c-MET and microtubules.
Caption: The canonical HGF/c-MET signaling cascade.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib - Wikipedia [en.wikipedia.org]
- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Unraveling the Enantiomeric Bioactivity of Tivantinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivantinib (B1684700) (formerly ARQ 197) is a small molecule inhibitor that has been the subject of extensive investigation in oncology. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. It is now widely understood that the primary anti-cancer effects of tivantinib are likely independent of c-MET inhibition and are instead attributable to the disruption of microtubule polymerization. Tivantinib possesses two chiral centers, giving rise to the (3S,4S) and (3R,4R) enantiomers. The compound that progressed to clinical trials is the (3R,4R)-enantiomer. This guide provides a detailed examination of the biological activities of the tivantinib enantiomers, with a focus on the (3S,4S) form, summarizing the available quantitative data, experimental methodologies, and the signaling pathways involved.
Note on Stereochemistry: Throughout this document, we will refer to the enantiomers as (3S,4S)-tivantinib and (3R,4R)-tivantinib. Where studies have used the optical rotation descriptors, (-)-tivantinib and (+)-tivantinib, it is presumed based on established chemical conventions that (-)-tivantinib corresponds to the (3S,4S) enantiomer and (+)-tivantinib corresponds to the (3R,4R) enantiomer.
Quantitative Biological Activity
While direct comparative studies on the full range of biological activities of the tivantinib enantiomers are limited in publicly available literature, some key differences have been identified. The following tables summarize the available quantitative data.
Table 1: Inhibition of Glycogen Synthase Kinase 3 (GSK3) Isoforms
| Enantiomer | Target | IC50 (nM) |
| This compound | GSK3α | Potent |
| GSK3β | Potent | |
| (3R,4R)-Tivantinib | GSK3α | Weaker |
| GSK3β | Weaker |
Data extracted from a study identifying GSK3α and GSK3β as novel targets of tivantinib. The study demonstrated that (-)-tivantinib potently inhibits both isoforms in the upper nanomolar range, while (+)-tivantinib is a significantly weaker inhibitor[1].
Table 2: Cytotoxicity in Cancer Cell Lines
Table 3: Inhibition of Microtubule Polymerization
Direct comparative IC50 values for the inhibition of tubulin polymerization by the (3S,4S) and (3R,4R) enantiomers of tivantinib have not been reported in the reviewed literature. Racemic tivantinib has been shown to inhibit microtubule assembly in vitro[2].
Mechanism of Action: Beyond c-MET
The primary mechanism through which tivantinib exerts its cytotoxic effects is the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.
Microtubule Depolymerization and Cell Cycle Arrest
Tivantinib acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton has profound effects on cell division.
Figure 1: Tivantinib's mechanism of action on microtubule dynamics.
Studies have shown that treatment with tivantinib leads to a significant increase in the population of cells in the G2/M phase of the cell cycle, which is characteristic of microtubule-targeting agents[2][3]. This contrasts with typical c-MET inhibitors that tend to induce a G0/G1 arrest.
Inhibition of Glycogen Synthase Kinase 3 (GSK3)
Recent research has identified GSK3α and GSK3β as novel targets of tivantinib. The (3S,4S)-enantiomer has been shown to be a more potent inhibitor of these kinases compared to the (3R,4R)-enantiomer[1]. GSK3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibition can contribute to the anti-cancer effects of tivantinib.
Figure 2: Differential inhibition of GSK3 by tivantinib enantiomers.
Experimental Protocols
Detailed experimental protocols for the direct comparison of tivantinib enantiomers are not widely published. However, based on the literature for racemic tivantinib and general methodologies, the following outlines the key experimental workflows.
In Vitro Tubulin Polymerization Assay
This assay is crucial for quantifying the direct inhibitory effect of compounds on microtubule formation.
Figure 3: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A polymerization buffer containing GTP is also prepared and kept on ice. The tivantinib enantiomers are serially diluted to the desired concentrations.
-
Assay Execution: The reaction is initiated by mixing the tubulin, GTP, and buffer in a pre-warmed 96-well plate at 37°C. The test compounds (or vehicle control) are added to the wells.
-
Data Acquisition: The plate is immediately placed in a spectrophotometer capable of maintaining 37°C, and the absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to inhibit cell growth.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the tivantinib enantiomers or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated.
Cell Cycle Analysis
This method determines the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with the tivantinib enantiomers or a vehicle control for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Synthesis and Chiral Separation
Detailed, publicly available protocols for the stereoselective synthesis of this compound or the chiral HPLC separation of its enantiomers are scarce. Generally, the synthesis of such chiral compounds would involve either a stereoselective synthetic route using chiral catalysts or starting materials, or the resolution of a racemic mixture using chiral chromatography. Chiral HPLC would typically employ a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase optimized to achieve baseline separation of the enantiomers, allowing for their individual collection and purification.
Conclusion and Future Directions
The biological activity of tivantinib is multifaceted, with a growing body of evidence pointing towards microtubule disruption as the primary mechanism of its anti-cancer effects, rather than c-MET inhibition. The available data, although limited, suggests that the (3S,4S)-enantiomer is a more potent inhibitor of GSK3α and GSK3β than the clinically evaluated (3R,4R)-enantiomer.
To fully elucidate the therapeutic potential of the (3S,4S)-enantiomer, further research is warranted. Specifically, direct comparative studies are needed to quantify the differential effects of the tivantinib enantiomers on microtubule polymerization and their cytotoxic activity across a broad range of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationship and could inform the development of more potent and selective microtubule-targeting agents.
References
- 1. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Tivantinib Stereoisomers: A Technical Guide to a Dual-Mechanism Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tivantinib (B1684700) (formerly ARQ 197) is a clinically investigated small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase. However, subsequent research has revealed a more complex mechanism of action, demonstrating that tivantinib also functions as a potent microtubule-disrupting agent. This dual activity is highly dependent on the drug's stereochemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and differential biological activities of tivantinib's stereoisomers. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.[2] Tivantinib was initially identified as a selective inhibitor of c-MET.[3] However, its clinical development has been marked by a growing understanding of its dual mechanism of action, which also involves the inhibition of microtubule polymerization.[4]
Tivantinib possesses two chiral centers, giving rise to four possible stereoisomers. The biological activity of chiral drugs can vary significantly between stereoisomers, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or contribute to off-target effects. In the case of tivantinib, the (-)-enantiomer has been identified as the more potent inhibitor of Glycogen Synthase Kinase 3 (GSK3) α and β, which are now recognized as additional targets of the drug.[2] This guide delves into the specifics of tivantinib's stereoisomers, from their synthesis and separation to their distinct biological profiles.
Synthesis and Chiral Separation of Tivantinib Stereoisomers
General Synthetic Approach for the Pyrrolidine-2,5-dione Core
The synthesis of the pyrrolidine-2,5-dione scaffold, a key component of tivantinib, can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and Michael additions.
Experimental Protocol: Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives via 1,3-Dipolar Cycloaddition [5]
This method provides a general framework for the stereoselective synthesis of substituted pyrrolidine-2,5-diones.
-
Nitrone Formation: A chiral nitrone is prepared by the condensation of a chiral hydroxylamine (B1172632) with an appropriate aldehyde.
-
Cycloaddition Reaction: The chiral nitrone is reacted with an N-substituted maleimide (B117702) in an appropriate solvent (e.g., toluene, dichloromethane) at a suitable temperature (e.g., room temperature to reflux). The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.
-
Product Isolation and Purification: The resulting spiro-fused isoxazolidine (B1194047) product is isolated and purified using standard techniques such as column chromatography.
-
Reductive Cleavage: The isoxazolidine ring is then reductively cleaved (e.g., using H₂/Pd-C or other reducing agents) to yield the desired enantiopure N-substituted pyrrolidine-2,5-dione derivative.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of tivantinib's specific stereoisomers.
Chiral Resolution of Tivantinib Stereoisomers
For a racemic or diastereomeric mixture of tivantinib, separation into individual stereoisomers can be achieved using chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation [6][7]
-
Column Selection: A chiral stationary phase (CSP) is crucial for separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: A suitable mobile phase is selected to achieve optimal separation. This typically involves a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape.
-
Sample Preparation: A solution of the tivantinib stereoisomeric mixture is prepared in a solvent compatible with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Column temperature can be varied to optimize resolution.
-
Detection: UV detection at a wavelength where tivantinib exhibits strong absorbance (e.g., around 254 nm).
-
-
Data Analysis: The retention times of the different stereoisomers are determined, and the enantiomeric or diastereomeric excess can be calculated from the peak areas.
Workflow for Chiral HPLC Method Development
Caption: A general workflow for the development and validation of a chiral HPLC method.
Differential Biological Activity of Tivantinib Stereoisomers
The stereochemistry of tivantinib plays a critical role in its biological activity, influencing its potency against its various targets.
Inhibition of c-MET
Tivantinib acts as a non-ATP-competitive inhibitor of the c-MET receptor.[8] While specific comparative data for all stereoisomers against c-MET is not publicly available, the (3R,4R)-stereoisomer is widely cited as the active form.
Table 1: In Vitro Potency of Tivantinib Against c-MET
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Tivantinib | c-MET | Cell-free | - | 355 | [9] |
| Tivantinib | c-MET (constitutive) | Cell-based | 100 - 300 | - | [9] |
| Tivantinib | c-MET (HGF-induced) | Cell-based | 100 - 300 | - | [9] |
Inhibition of Tubulin Polymerization
Tivantinib has been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[4][10] This activity appears to be independent of the cellular c-MET status.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [8]
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer).
-
Procedure: a. Purified tubulin is incubated in the polymerization buffer containing GTP at 37°C in the presence of varying concentrations of the tivantinib stereoisomers or a control vehicle. b. The formation of microtubules leads to an increase in the turbidity of the solution. c. The change in absorbance is monitored over time at 340 nm using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated for each stereoisomer.
Inhibition of GSK3α and GSK3β
A significant discovery in the elucidation of tivantinib's mechanism of action was the identification of GSK3α and GSK3β as novel targets.[2] Crucially, the enantiomers of tivantinib exhibit differential activity against these kinases.
Table 2: Comparative IC50 Values of Tivantinib Enantiomers Against GSK3 Kinases [2]
| Compound | Target | IC50 (nM) |
| (-)-Tivantinib | GSK3α | 180 |
| (+)-Tivantinib | GSK3α | 1100 |
| (-)-Tivantinib | GSK3β | 350 |
| (+)-Tivantinib | GSK3β | 2000 |
These findings indicate that the (-)-enantiomer of tivantinib is a more potent inhibitor of both GSK3α and GSK3β compared to the (+)-enantiomer.[2] Furthermore, (-)-tivantinib inhibits GSK3α and GSK3β more potently than it inhibits c-MET.[2]
Signaling Pathways and Logical Relationships
The c-MET Signaling Pathway
The binding of HGF to the c-MET receptor triggers a cascade of downstream signaling events that promote cell growth, survival, and motility. Tivantinib inhibits this pathway by binding to the inactive conformation of the c-MET kinase domain.
Caption: The c-MET signaling pathway and the inhibitory action of tivantinib.
Logical Relationship of Tivantinib's Dual Mechanism
The anticancer effects of tivantinib are a result of its ability to inhibit two distinct cellular processes. The contribution of each mechanism to the overall therapeutic effect may vary depending on the tumor type and its specific molecular characteristics.
Caption: Logical relationship of tivantinib's dual mechanism of action.
Conclusion
The discovery of tivantinib's stereoisomers and their differential biological activities highlights the critical importance of stereochemistry in drug design and development. While initially characterized as a c-MET inhibitor, the identification of tubulin and, more specifically, GSK3α/β as additional targets, with the (-)-enantiomer showing greater potency against the latter, has provided a more nuanced understanding of its mechanism of action. This technical guide consolidates the available information on the synthesis, separation, and biological evaluation of tivantinib's stereoisomers, offering a valuable resource for researchers in oncology and medicinal chemistry. Further investigation into the specific contributions of each stereoisomer to the overall efficacy and safety profile of tivantinib will be crucial for its potential future clinical applications and for the design of next-generation inhibitors with improved selectivity and therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives by 1,3-dipolar cycloaddition and assessment of their in vitro antioxidant and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (3S,4S)-Tivantinib Cell-Based Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivantinib (ARQ 197) is a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET pathway is a critical signaling cascade involved in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the HGF/c-MET axis is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.[3] Tivantinib has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis.[1][3]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of (3S,4S)-Tivantinib in cancer cell lines. The following sections include a summary of quantitative data, step-by-step experimental procedures, and visual representations of signaling pathways and workflows.
Data Presentation
The anti-proliferative activity of Tivantinib is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tivantinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colon Cancer | 100 - 300 | [4] |
| MKN-45 | Gastric Cancer | 100 - 300 | [4] |
| MDA-MB-231 | Breast Cancer | 100 - 300 | [4] |
| NCI-H441 | Lung Cancer | 100 - 300 | [4] |
| Huh7 | Hepatocellular Carcinoma | 9.9 | [5] |
| Hep3B | Hepatocellular Carcinoma | 448 | [5] |
| EBC-1 | Lung Cancer | ~1000 | [6] |
| H1993 | Lung Cancer | ~1000 | [7] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to characterize the cellular effects of Tivantinib.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[8]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Tivantinib in complete culture medium at 2X the final desired concentrations.
-
Add 100 µL of the Tivantinib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of Tivantinib concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of Tivantinib (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Colony Formation Assay
This assay assesses the long-term effect of Tivantinib on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of Tivantinib for 24 hours.
-
Remove the Tivantinib-containing medium, wash with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Tivantinib at desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
c-MET Signaling Pathway
The following diagram illustrates the major downstream signaling cascades activated by the c-MET receptor upon binding its ligand, Hepatocyte Growth Factor (HGF). Tivantinib inhibits the kinase activity of c-MET, thereby blocking these downstream pathways.
Caption: Simplified c-MET signaling cascade and the inhibitory action of Tivantinib.
Experimental Workflow for Cell-Based Assays
This diagram outlines the general workflow for conducting the cell-based assays described in these application notes.
Caption: A generalized workflow for evaluating the cellular effects of Tivantinib.
References
- 1. bosterbio.com [bosterbio.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for (3S,4S)-Tivantinib Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib (also known as ARQ 197) is a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1] It has been investigated in numerous preclinical and clinical studies for its potential anti-tumor activity across a range of cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.[2][3] The HGF/c-MET signaling pathway is a critical driver of tumor cell proliferation, survival, migration, and invasion.[1] Tivantinib (B1684700) was designed to inhibit c-MET autophosphorylation and downstream signaling pathways such as PI3K-AKT, STAT3, and MEK-ERK.[4]
Interestingly, a growing body of evidence suggests that the cytotoxic effects of tivantinib may not be solely dependent on c-MET inhibition.[5][6] Studies have demonstrated that tivantinib can also act as a microtubule-disrupting agent, leading to G2/M cell cycle arrest and apoptosis in a manner independent of c-MET status.[5] This dual mechanism of action makes the preclinical evaluation of tivantinib in relevant animal models a critical step in understanding its therapeutic potential.
These application notes provide detailed protocols for the administration of this compound in common animal models, primarily focusing on subcutaneous xenografts in mice. The protocols cover vehicle preparation, drug administration, and methods for assessing efficacy and pharmacodynamic endpoints.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various preclinical studies involving tivantinib administration in animal models.
Table 1: Tivantinib Dosage and Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Tivantinib Dose (mg/kg) | Administration Route | Dosing Schedule | Key Efficacy Outcome | Citation(s) |
| Hepatocellular Carcinoma | MHCC97L | Nude | 100 or 200 | Oral | Daily for 15 days | 30.9% and 64.6% Tumor Growth Inhibition (TGI), respectively. | [7] |
| Colon Cancer | HT29 | Athymic Nude | 200 | Oral | Daily, 5 days/week for 4 cycles | Significant reduction in tumor volume. Strong inhibition of c-Met phosphorylation. | [8] |
| Breast Cancer | MDA-MB-231 | - | 120 | Oral | - | Dramatic repression of subcutaneous tumor growth. | [4] |
| Neuroblastoma | - | - | - | Oral | - | Significantly inhibits cellular growth. | [7] |
| Non-Small Cell Lung Cancer | H460 | Nude | - | Oral | - | Antitumor activity and reduction of polymerized tubulin. |
Table 2: Pharmacokinetic Parameters of Tivantinib in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg/mL·h) | t1/2 (hours) | Citation(s) |
| Mouse | 200 | Oral | 5.73 | 12.1 | 2.4 | [8] |
| Rat | - | Oral | - | - | - | [9] |
Experimental Protocols
Protocol 1: Preparation of Tivantinib Formulation for Oral Administration
This protocol describes the preparation of a common vehicle for the oral administration of tivantinib.
Materials:
-
This compound powder
-
Polyethylene (B3416737) glycol 400 (PEG400)
-
Vitamin E tocopheryl polyethylene glycol succinate (B1194679) (TPGS)
-
Sterile water or saline
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Warming plate
Procedure:
-
Prepare the Vehicle:
-
In a sterile conical tube, combine PEG400 and 20% Vitamin E TPGS in a 60:40 ratio by volume. For example, to prepare 10 mL of vehicle, mix 6 mL of PEG400 and 4 mL of 20% Vitamin E TPGS.
-
Gently warm the mixture to approximately 40-50°C while stirring to ensure homogeneity. Vitamin E TPGS can be a waxy solid at room temperature.[10]
-
-
Prepare the Tivantinib Suspension:
-
Weigh the required amount of tivantinib powder based on the desired final concentration (e.g., 30 mg/mL) and the total volume to be prepared.
-
Gradually add the tivantinib powder to the prepared vehicle while continuously stirring.
-
Continue stirring until a uniform suspension is achieved. Sonication may be used to aid in dispersion if necessary.
-
-
Storage:
-
Store the prepared tivantinib suspension at 4°C, protected from light.[11]
-
Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform resuspension.
-
Protocol 2: Establishment of Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for establishing a subcutaneous tumor model in mice.[7][12]
Materials:
-
Cancer cell line of interest (e.g., MHCC97L, HT29)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but often recommended)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Tuberculin syringes (1 mL) with 27-30 gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Wash the cells twice with sterile PBS by centrifugation.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Using a tuberculin syringe, subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment Initiation:
-
Once tumors reach the desired average volume, randomize the mice into treatment and control groups.
-
Begin administration of tivantinib or vehicle as described in Protocol 3.
-
Protocol 3: Oral Administration of Tivantinib by Gavage
This protocol details the procedure for administering the tivantinib suspension to mice via oral gavage.[13]
Materials:
-
Prepared tivantinib suspension (from Protocol 1)
-
Appropriate size gavage needles (e.g., 18-20 gauge, 1.5 inches for adult mice) with a rounded tip
-
1 mL syringes
Procedure:
-
Preparation:
-
Thoroughly resuspend the tivantinib formulation by vortexing.
-
Draw the calculated dose volume into a 1 mL syringe fitted with a gavage needle. The typical dosing volume for mice is 5-10 mL/kg body weight.
-
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a straight line.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is properly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly dispense the tivantinib suspension.
-
Smoothly withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Continue to monitor the animals daily for changes in body weight, behavior, and overall health.
-
Protocol 4: Pharmacodynamic Analysis - Western Blot for p-MET
This protocol is for assessing the inhibition of c-MET phosphorylation in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysate Preparation:
-
Excise tumors from treated and control animals at a specified time point after the final dose (e.g., 24 hours).[8]
-
Snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MET overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-MET and/or a loading control like GAPDH or β-actin.
-
Protocol 5: Pharmacodynamic Analysis - Immunohistochemistry for Ki-67
This protocol is for assessing cell proliferation in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody: anti-Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-Ki-67 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify the percentage of Ki-67-positive nuclei in multiple high-power fields using a microscope and image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating Tivantinib in a mouse xenograft model.
Caption: Dual mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-α-tocopheryl polyethylene glycol 1000 succinate-containing vehicles provide no detectable chemoprotection from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. WO2007019058A1 - Tocopheryl polyethylene glycol succinate powder and process for preparing same - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for (3S,4S)-Tivantinib in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib (also known as ARQ 197) is a selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway is a critical regulator of cell growth, survival, and motility, and its dysregulation is implicated in the progression of numerous cancers.[1] Tivantinib (B1684700) has been investigated in a variety of preclinical and clinical settings, demonstrating anti-tumor activity in several cancer types, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and breast cancer.[1]
Recent studies have also elucidated a dual mechanism of action for tivantinib, which includes the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis, independent of c-MET inhibition.[1] This multifaceted activity makes tivantinib a compound of significant interest for cancer research and drug development.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in in vivo studies.
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Hepatocellular Carcinoma | MHCC97L | Nude mice | 100 mg/kg, oral | Daily for 15 days | 30.9% | |
| Hepatocellular Carcinoma | MHCC97L | Nude mice | 200 mg/kg, oral | Daily for 15 days | 64.6% | |
| Breast Cancer | Not specified | Mouse model | 120 mg/kg, oral | Not specified | Significant repression of subcutaneous tumor growth | [1] |
| Colon Cancer | HT29 | Nude mice | 200 mg/kg, oral | Not specified | Reduced levels of phosphorylated MET | [1] |
Table 2: Pharmacokinetic Parameters of Tivantinib in Mice
| Dosage | Cmax | Tmax | AUC (0-t) | t1/2 | Reference(s) |
| 200 mg/kg (single oral dose) | 5.73 µg/mL (13 µM) | ~3 hours | 12.1 µg/mL*h | 2.4 hours | [2] |
| 10 mg/kg (oral) | Not specified | Not specified | Not specified | Not specified | [2] |
Signaling Pathways and Experimental Workflows
Tivantinib Mechanism of Action
Tivantinib exerts its anti-tumor effects through a dual mechanism. Firstly, it acts as a selective inhibitor of the c-MET receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream pro-survival and pro-proliferative signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways. Secondly, tivantinib has been shown to directly interact with tubulin, disrupting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and induction of apoptosis.
Caption: Tivantinib's dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of tivantinib in a xenograft mouse model involves several key stages, from animal model selection and tumor implantation to drug administration and endpoint analysis.
Caption: Workflow for Tivantinib in vivo efficacy studies.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of tivantinib based on the desired concentration and final volume. For a 20 mg/mL stock solution to dose mice at 200 mg/kg (assuming a 10 mL/kg dosing volume), weigh out the appropriate amount of tivantinib powder.
-
Prepare the 0.5% CMC vehicle by dissolving the appropriate amount of CMC in sterile water with the aid of a magnetic stirrer.
-
Triturate the tivantinib powder in a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
Store the prepared tivantinib suspension at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest (e.g., MHCC97L)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer and trypan blue
-
1 mL syringes with 27-gauge needles
-
Oral gavage needles (20-22 gauge for mice)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the tivantinib suspension as described in Protocol 1.
-
Administer tivantinib to the treatment group via oral gavage at the desired dosage (e.g., 100 or 200 mg/kg).
-
Administer the vehicle (0.5% CMC) to the control group using the same volume and route of administration.
-
Follow the predetermined dosing schedule (e.g., daily for 15 days).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight of each mouse every 2-3 days throughout the study.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., day 15), euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Conclusion
The provided application notes and protocols offer a detailed guide for researchers planning in vivo studies with this compound. The summarized data on effective dosages and the detailed experimental procedures will facilitate the design and execution of robust preclinical experiments. The visualization of the signaling pathway and experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the practical steps involved in evaluating the anti-tumor efficacy of tivantinib. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the investigation of this promising anti-cancer agent.
References
Application Notes and Protocols for (3S,4S)-Tivantinib in MET Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib, also known as ARQ 197, is an orally bioavailable small molecule that was initially characterized as a selective, non-ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase.[1][2][3] The MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion.[4][5] Dysregulation of MET signaling is a known driver in the pathogenesis and progression of numerous human cancers, making it a significant therapeutic target.[4][6]
Tivantinib exerts its inhibitory effect by binding to and stabilizing the inactive, nonphosphorylated conformation of the MET kinase, thereby preventing its autoactivation and downstream signaling.[2][7] However, a growing body of evidence suggests that Tivantinib's cytotoxic effects may not be solely dependent on MET inhibition, with studies indicating it also functions as a microtubule-disrupting agent, leading to G2/M cell cycle arrest and apoptosis.[8][9][10] This dual mechanism of action is a critical consideration in the design and interpretation of experiments involving this compound.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a MET kinase inhibitor, including detailed protocols for both biochemical and cell-based assays, and a summary of its inhibitory potency.
Data Presentation: Inhibitory Potency of Tivantinib and Other MET Inhibitors
The efficacy of Tivantinib and other MET inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). These values are crucial for comparing the potency of different compounds.
| Inhibitor | Type | Ki (nM) vs. c-Met | IC50 (nM) vs. c-Met |
| This compound | Non-ATP-competitive | ~355 (cell-free) [1][3] | 100 - 300 (cell-based) [1][11] |
| Crizotinib | ATP-competitive | <0.025 (vs. ROS1)[12] | 8 - 11 (cell-free/cell-based)[12][13] |
| Capmatinib | ATP-competitive | - | 0.13 (cell-free)[12][13] |
| Savolitinib | ATP-competitive | - | 3 - 5 (cell-based, p-Met)[12] |
| Cabozantinib | ATP-competitive | - | 1.3 (cell-free)[12] |
| PHA-665752 | ATP-competitive | 4[12] | 9 (cell-free)[12][13] |
MET Signaling Pathway
The HGF/MET signaling pathway activates several downstream cascades that regulate key cellular functions. Tivantinib aims to block the initiation of these signals at the receptor level.
Caption: The HGF/MET signaling cascade and its downstream pathways.
Experimental Protocols
Biochemical MET Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro potency of Tivantinib against recombinant MET kinase by quantifying the amount of ADP produced.[4]
Workflow Diagram:
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials:
-
Recombinant human MET kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Tivantinib in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[14]
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each Tivantinib dilution or vehicle (for controls).
-
Add 2.5 µL of MET kinase solution to all wells.
-
Add 2.5 µL of Poly(Glu, Tyr) substrate solution.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to all wells to start the reaction (total volume 10 µL). The final ATP concentration should be near its Km for MET for optimal sensitivity.[4]
-
Gently mix and incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each Tivantinib concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based MET Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of Tivantinib to inhibit constitutive or HGF-induced MET phosphorylation in cancer cell lines.[1][11]
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45 with constitutive activation, or MDA-MB-231 which requires HGF stimulation)[1][11]
-
Cell culture medium and supplements
-
This compound
-
Recombinant Human HGF (if required)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
For HGF-induced models, serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of Tivantinib for 2-4 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for the final 15-30 minutes of incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-MET antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total MET and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the dose-dependent inhibition of MET phosphorylation by Tivantinib.
-
Conclusion
This compound is a valuable tool for studying MET signaling. The provided protocols offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. Researchers should remain cognizant of Tivantinib's potential off-target effects on microtubules, especially when interpreting cell-based assay results, and may consider including control compounds like the ATP-competitive inhibitor Crizotinib to differentiate between MET-dependent and independent effects.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tivantinib - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for (3S,4S)-Tivantinib Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
(3S,4S)-Tivantinib , also known as ARQ 197, is a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] It has been investigated for its therapeutic potential in various cancers.[3][4] Recent studies have also elucidated a secondary mechanism of action involving the disruption of tubulin polymerization, contributing to its cytotoxic effects.[5][6] These dual mechanisms make Tivantinib a subject of ongoing research in oncology.
This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experiments, along with a summary of its chemical properties and biological activities to facilitate reproducible and accurate research.
Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₉N₃O₂ | [7] |
| Molecular Weight | 369.42 g/mol | [7] |
| CAS Number | 905854-02-6 | [7] |
| Appearance | Yellow solid | [7] |
| Water Solubility | 0.00745 mg/mL | [7] |
| DMSO Solubility | ≥ 68 mg/mL (≥ 184.07 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Inert Solvent) | -80°C for up to 1 year | [7] |
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of Tivantinib has been determined in various cancer cell lines, demonstrating a range of potencies.
| Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Reference |
| HT29 | Colon Carcinoma | 100 - 300 | Inhibition of c-Met phosphorylation | [8] |
| MKN-45 | Gastric Carcinoma | 100 - 300 | Inhibition of c-Met phosphorylation | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 100 - 300 | Inhibition of HGF-induced c-Met phosphorylation | [8] |
| NCI-H441 | Lung Carcinoma | 100 - 300 | Inhibition of HGF-induced c-Met phosphorylation | [8] |
| EBC1 | Lung Squamous Cell Carcinoma | ~1000 | Growth inhibition | [9] |
| SNU-5 | Gastric Carcinoma | MET-addicted | MET-addicted | [9] |
In Vivo Efficacy: Xenograft Models
Tivantinib has demonstrated anti-tumor activity in various xenograft models. The following table summarizes key findings.
| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MHCC97L (Hepatocellular Carcinoma) | 100 mg/kg, oral | 30.9% | [10] |
| MHCC97L (Hepatocellular Carcinoma) | 200 mg/kg, oral | 64.6% | [10] |
| HT29 (Colon Carcinoma) | 200 mg/kg, oral | 66% | [7] |
| MKN-45 (Gastric Carcinoma) | 200 mg/kg, oral | 45% | [7] |
| MDA-MB-231 (Breast Carcinoma) | 200 mg/kg, oral | 79% | [7] |
Experimental Protocols
Protocol 1: Preparation of Tivantinib Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of Tivantinib in Dimethyl Sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of Tivantinib powder. For a 10 mM stock solution, you will need 3.694 mg of Tivantinib for every 1 mL of DMSO.
-
Dissolution: Add the weighed Tivantinib powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Solubilization: Vortex the solution until the Tivantinib is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
Note on Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentration of Tivantinib.
Protocol 2: Preparation of Tivantinib Formulation for Oral Administration in Murine Models
This protocol provides a method for preparing a Tivantinib formulation suitable for oral gavage in mice, using a common vehicle of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly with the DMSO.
-
Add Tween 80 (5% of the final volume) and vortex until the solution is homogenous.
-
Slowly add sterile saline (45% of the final volume) while continuously mixing to create the final vehicle.
-
-
Tivantinib Dissolution:
-
Weigh the required amount of Tivantinib based on the desired final concentration in the vehicle.
-
Prepare a concentrated stock of Tivantinib in DMSO first.
-
Add the Tivantinib-DMSO stock to the pre-mixed vehicle (PEG300, Tween 80, and saline) to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, add the appropriate amount of Tivantinib to the final volume of the vehicle.
-
-
Final Formulation: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. It is recommended to prepare this formulation fresh before each use.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tivantinib's dual mechanism of action on c-MET and tubulin.
Caption: Workflow for in vitro Tivantinib experiments.
Caption: Workflow for in vivo Tivantinib experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of (3S,4S)-Tivantinib and Analogs for c-MET Kinase Inhibition
Introduction The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in normal cellular processes like proliferation and morphogenesis. However, dysregulation of the HGF/c-MET pathway through overexpression, gene amplification, or mutation is a key driver in the progression and metastasis of numerous cancers, making it a prime therapeutic target.[1] Tivantinib (ARQ 197) is a selective, orally available, small-molecule inhibitor of c-MET.[2][3] The (3S,4S) stereoisomer is the active form of the molecule. Mechanistically, Tivantinib is distinguished from many other kinase inhibitors as it acts in a non-ATP-competitive manner, stabilizing the inactive conformation of the c-MET kinase.[1][3] While its primary target is considered c-MET, some studies suggest its antitumor effects may also involve microtubule disruption, a factor to consider when interpreting screening results.[4]
High-Throughput Screening (HTS) provides an essential platform for the discovery and characterization of kinase inhibitors like Tivantinib.[5] Both biochemical and cell-based HTS assays allow for the rapid evaluation of large compound libraries to identify "hits" that modulate c-MET activity.[6] These assays are crucial for determining compound potency (e.g., IC50 values), understanding structure-activity relationships (SAR), and prioritizing leads for further development in oncology research.[7]
The c-MET Signaling Pathway and Tivantinib Inhibition Upon binding of its ligand HGF, the c-MET receptor dimerizes and autophosphorylates, activating its tyrosine kinase domain. This initiates several downstream intracellular signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, migration, and invasion.[1][8] Tivantinib exerts its effect by binding to the inactive form of the c-MET kinase, preventing its activation and blocking these downstream signals.
Quantitative Data for Tivantinib
The inhibitory potential of Tivantinib has been quantified in various biochemical and cell-based assays. This data is critical for establishing baseline activity when screening for novel analogs or related compounds.
| Parameter | Value | Target / Cell Line | Assay Type | Reference |
| Kᵢ (Inhibitory Constant) | ~355 nM | Recombinant human c-MET | Biochemical (Filtermat-based) | [2][3] |
| IC₅₀ (Cell-free) | 100 - 300 nM | Recombinant human c-MET | Biochemical Kinase Assay | [2] |
| IC₅₀ (Cell-based) | 0.29 µM | NCI-H441 cells | Proliferation Assay | [3] |
| IC₅₀ (Cell-based) | 0.38 µM | A549 cells | Proliferation Assay | [3] |
| IC₅₀ (Cell-based) | 9.9 nM - 448 nM | Panel of HCC cell lines | Cell Viability Assay | [9] |
| IC₅₀ (Cell-based) | 1.19 µM - 7.32 µM | Panel of Neuroblastoma cell lines | Cytotoxicity Assay | [4] |
Protocols for High-Throughput Screening
A typical HTS campaign to identify c-MET inhibitors involves a primary biochemical screen to identify direct inhibitors, followed by secondary cell-based assays to confirm activity in a more biologically relevant context.
Detailed Protocol: Biochemical c-MET Kinase HTS Assay
This protocol describes a luminescence-based kinase activity assay in a 384-well format, suitable for HTS. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and weaker inhibition.
1. Objective: To identify and quantify the inhibitory activity of test compounds against recombinant human c-MET kinase in a high-throughput format.
2. Assay Principle: The c-MET kinase utilizes ATP to phosphorylate a peptide substrate. After the kinase reaction, a detection reagent is added that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light. The luminescent signal is inversely proportional to c-MET kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
3. Materials and Reagents:
-
Enzyme: Recombinant human c-MET (kinase domain, e.g., amino acids 956-1390).
-
Substrate: Poly (Glu, Tyr) 4:1 or other suitable peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: this compound or another known c-MET inhibitor (e.g., Crizotinib).
-
Assay Plates: Solid white, low-volume 384-well plates.
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 100 mM NaCl, 5 mM DTT, 0.1 mg/ml BSA.[10]
-
Detection Reagent: Kinase-Glo® MAX Luminescent Kinase Assay Kit or equivalent.[11]
-
Instrumentation: Acoustic liquid handler (for compound transfer), automated liquid dispenser, and a microplate reader capable of measuring luminescence.
4. Assay Procedure (per 384-well):
a. Plate Layout and Compound Transfer:
-
Design the plate map, including wells for negative controls (DMSO vehicle, 0% inhibition), positive controls (high concentration of Tivantinib, 100% inhibition), and test compounds.
-
Using an acoustic liquid handler, transfer 20-50 nL of test compounds and controls from the source plate to the empty assay plate. The final concentration of DMSO in the assay should not exceed 1%.[11]
b. Kinase Reaction:
-
Prepare the Enzyme Solution : Dilute recombinant c-MET to 2X the final concentration (e.g., 1 nM) in Kinase Assay Buffer.[10]
-
Dispense 5 µL of the Enzyme Solution into each well of the assay plate containing the compounds.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature (RT) to allow compounds to bind to the enzyme.
-
Prepare the Substrate/ATP Solution : Dilute the peptide substrate and ATP to 2X the final concentration (e.g., 0.2 mg/mL substrate and 20 µM ATP) in Kinase Assay Buffer. Note: The optimal ATP concentration should be near its Km value for the enzyme.
-
To initiate the reaction, dispense 5 µL of the Substrate/ATP Solution into each well. The final reaction volume is now 10 µL.
-
Mix the plate gently, seal, and incubate for 60 minutes at 30°C.
c. Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to RT.
-
After the kinase reaction incubation, add 10 µL of Kinase-Glo® reagent to each well.
-
Mix the plate for 2 minutes on an orbital shaker to ensure lysis and signal generation.
-
Incubate for an additional 10 minutes at RT, protected from light.
-
Measure the luminescence signal using a microplate reader.
5. Data Analysis:
a. Assay Quality Control (Z'-factor): The quality and robustness of the HTS assay should be validated by calculating the Z'-factor using the signals from the positive (Pos) and negative (Neg) controls: Z' = 1 - [ (3σ_Pos + 3σ_Neg) / |µ_Pos - µ_Neg| ] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[12]
b. Calculation of Percent Inhibition: Normalize the data for each test compound well against the control wells on the same plate: % Inhibition = 100 x [ (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg) ]
-
Signal_Test: Luminescence from wells with test compound.
-
Signal_Neg: Average luminescence from negative control wells (DMSO, high kinase activity).
-
Signal_Pos: Average luminescence from positive control wells (Tivantinib, no kinase activity).
c. IC₅₀ Determination: For compounds identified as "hits," perform dose-response experiments with serial dilutions. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration required to achieve 50% inhibition.
References
- 1. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Targeting c-MET by Tivantinib through synergistic activation of JNK/c-jun pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
(3S,4S)-Tivantinib: A Chemical Probe for Investigating c-MET and Microtubule Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tivantinib, also known as ARQ 197, has emerged as a valuable chemical probe in cancer research and drug development. Initially identified as a selective, non-ATP competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, subsequent studies have revealed a dual mechanism of action.[1][2][3] Tivantinib also functions as a potent microtubule-depolymerizing agent, a property that contributes significantly to its cytotoxic effects.[1][2][3] This dual activity makes this compound a unique tool for dissecting the roles of both c-MET signaling and microtubule integrity in cellular processes, particularly in the context of cancer.
The c-MET signaling pathway, when aberrantly activated, drives tumor growth, proliferation, survival, and metastasis.[1] Tivantinib was shown to selectively inhibit c-MET with a Ki of approximately 355 nM in cell-free assays.[4] However, its potent anti-proliferative effects were observed in cancer cell lines independent of their c-MET status, leading to the discovery of its microtubule-destabilizing properties.[1][2] Tivantinib induces a G2/M phase cell cycle arrest, a characteristic feature of compounds that interfere with microtubule dynamics.[1][5] This is in contrast to other c-MET inhibitors that typically induce a G0/G1 arrest.[1]
These application notes provide a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key cellular assays.
Data Presentation
Quantitative Inhibitory Activity of Tivantinib
The following tables summarize the inhibitory potency of this compound against its primary targets and its effects on cancer cell lines with varying c-MET dependency.
| Parameter | Target | Value | Reference |
| Ki | c-MET | ~355 nM | [4] |
| IC | c-MET Phosphorylation | 100 - 300 nM |
Table 1: In vitro inhibitory activity of Tivantinib against c-MET.
| Cell Line | c-MET Status | Tivantinib IC | Crizotinib IC | PHA-665752 IC | Reference |
| EBC-1 | Addicted (Amplified) | ~0.4 | ~0.02 | ~0.01 | [6] |
| SNU638 | Addicted | ~0.3 | ~0.03 | ~0.02 | [6] |
| A549 | Non-addicted | ~0.4 | >10 | >10 | [6] |
| NCI-H460 | Non-addicted | ~0.5 | >10 | >10 | [6] |
| HCC827 | Non-addicted | ~0.3 | >10 | >10 | [6] |
Table 2: Comparative IC50 values of Tivantinib and other c-MET inhibitors in c-MET-addicted and non-addicted cancer cell lines. [6] This data highlights that Tivantinib's cytotoxicity is largely independent of c-MET status, unlike more selective c-MET inhibitors.[1][2]
Mandatory Visualizations
Figure 1: c-MET signaling pathway and the inhibitory action of Tivantinib.
Figure 2: Mechanism of Tivantinib-induced microtubule depolymerization and cell cycle arrest.
Figure 3: General experimental workflow for characterizing the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Plate reader capable of measuring luminescence or absorbance
Protocol (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO
2. -
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Tivantinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC
50value.[1][6]
Western Blot Analysis for c-MET Signaling
Objective: To assess the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Cancer cell line with active c-MET signaling
-
This compound
-
Hepatocyte Growth Factor (HGF), if stimulating the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if investigating HGF-induced signaling.
-
Pre-treat the cells with various concentrations of this compound for 2-6 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. For phospho-specific antibodies, use 5% BSA in TBST as the blocking and antibody dilution buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.[7]
Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of this compound on the microtubule network in cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at desired concentrations for 4-24 hours. Include a vehicle control.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the anti-α-tubulin primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.[8][9][10]
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a polymerization buffer.
-
This compound
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Vincristine (destabilizer)
-
96-well half-area plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP. Keep on ice.
-
Add the test compounds (this compound, controls) at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C plate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance over time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[2][11][12]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][13][14]
Conclusion
This compound serves as a critical chemical probe for investigating the distinct and overlapping roles of c-MET signaling and microtubule dynamics in cancer biology. Its well-characterized dual mechanism of action, coupled with the detailed protocols provided herein, enables researchers to rigorously explore the cellular consequences of inhibiting these two fundamental pathways. The provided quantitative data and experimental workflows offer a solid foundation for designing and interpreting experiments aimed at furthering our understanding of cancer pathogenesis and developing novel therapeutic strategies.
References
- 1. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: (3S,4S)-Tivantinib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility of (3S,4S)-Tivantinib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of Tivantinib in DMSO has been reported at various concentrations. It is important to note that using fresh, anhydrous DMSO is critical, as the solvent is hygroscopic and absorbed moisture can significantly reduce solubility.[2][3] Ultrasonic treatment is often required to achieve higher concentrations.[2][4]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source |
| 100 mg/mL | 270.69 mM | Requires ultrasonic treatment. | [2][4] |
| 74 mg/mL | 200.31 mM | Use of fresh DMSO is emphasized. | [3] |
| 73 mg/mL | 197.6 mM | Use of fresh DMSO is emphasized. | [3] |
| 68 mg/mL | 184.07 mM | Sonication is recommended. | [6] |
Q3: My Tivantinib solution in DMSO appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution.[7] This can result from a supersaturated solution, low temperature, or moisture contamination in the DMSO.[7] Initial troubleshooting steps include:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[1]
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[1][7]
-
Sonication: Use a water bath sonicator for 10-15 minutes to break up aggregates and aid dissolution.[1][7]
If these steps do not resolve the issue, you may need to prepare a fresh, more dilute solution.[7]
Q4: Why did my Tivantinib precipitate when I diluted the DMSO stock into an aqueous buffer (e.g., cell culture media)?
A4: This is a common issue for compounds with low aqueous solubility.[8] When the concentrated DMSO stock is diluted into an aqueous medium, the solvent polarity increases dramatically. This change causes the compound, which is insoluble in water, to "crash out" or precipitate from the solution.[8] To prevent this, it is crucial to perform serial dilutions in DMSO first and then add the final, more diluted DMSO solution to the aqueous buffer with rapid mixing.[9]
Q5: How should I properly store my Tivantinib stock solution in DMSO?
A5: For long-term storage, Tivantinib stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[7][10] These aliquots should be stored at -20°C or -80°C.[2][7] Ensure vials are sealed tightly to prevent moisture absorption from the air.[7]
Q6: Does the quality of DMSO affect Tivantinib solubility?
A6: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease its ability to dissolve certain organic compounds, including Tivantinib.[3] It is critical to use fresh, anhydrous, high-purity DMSO for the best results.[1][7]
Troubleshooting Guides
Guide 1: Tivantinib Powder Does Not Dissolve in DMSO
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of DMSO incrementally to achieve a lower concentration. Refer to the solubility data in Table 1.[7] | The compound fully dissolves, resulting in a clear solution. |
| Low-Quality or "Wet" DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.[1][7] | Improved dissolution of Tivantinib. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][7] | Heat provides the energy needed to overcome the crystal lattice energy, allowing the compound to dissolve. |
| Compound Aggregation / Inadequate Mixing | After vortexing, place the vial in a water bath sonicator for 10-15 minutes.[1][7] | Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution. |
Guide 2: Tivantinib Precipitates After Dissolution or During Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated Solution | The prepared concentration may be too high for stable storage. Dilute the solution with additional anhydrous DMSO to a lower concentration.[7] | The compound remains in solution at the new, lower concentration. |
| Temperature Fluctuations | Store the solution at a constant recommended temperature (-20°C or -80°C). Aliquot stock into single-use vials to avoid repeated freeze-thaw cycles.[7][10] | Aliquoting maintains the integrity and solubility of the stock solution. |
| Moisture Contamination | Ensure storage vials are sealed tightly. Use fresh, anhydrous DMSO for all preparations.[7] | The compound remains in solution by preventing moisture-induced precipitation. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
This protocol details the steps for preparing a 10 mM stock solution of Tivantinib in DMSO.
Materials:
-
This compound powder (MW: 369.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of Tivantinib powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of Tivantinib. For 1 mL of a 10 mM stock, you will need 3.69 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the Tivantinib powder.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (Optional): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[2][7]
Caption: Workflow for dissolving this compound in DMSO.
Protocol 2: Dilution of DMSO Stock into Aqueous Media
This protocol describes how to dilute a DMSO stock solution into an aqueous buffer (e.g., cell culture medium) to minimize precipitation.
Procedure:
-
Prepare Intermediate Dilutions: If a large dilution is required, perform serial dilutions of your concentrated DMSO stock in pure, anhydrous DMSO first. This prevents localized high concentrations of the compound from immediately precipitating.[8][9]
-
Prepare Aqueous Solution: Have your final volume of aqueous buffer (e.g., cell culture medium) ready in a tube.
-
Perform Final Dilution: Add the small volume of the appropriate Tivantinib-DMSO stock solution directly to the large volume of aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. [8]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[8] This helps prevent the compound from precipitating.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5% for cell-based assays) to avoid solvent toxicity.[11]
Tivantinib's Mechanism of Action: c-MET Signaling Pathway
Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[12][13] The HGF/c-MET signaling pathway is frequently dysregulated in cancer and drives cell proliferation, survival, invasion, and metastasis.[12][14] Tivantinib binds to the inactive form of c-MET, inhibiting its function.[12][14] However, subsequent studies have shown that Tivantinib also exhibits cytotoxic activity independent of c-MET by disrupting microtubule dynamics.[15][16]
Caption: Simplified c-MET signaling pathway inhibited by Tivantinib.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tivantinib - Wikipedia [en.wikipedia.org]
Technical Support Center: (3S,4S)-Tivantinib In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (3S,4S)-Tivantinib in in vitro assays. Tivantinib is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] However, subsequent research has revealed that it also functions as a microtubule-depolymerizing agent, similar to vinca (B1221190) alkaloids.[2][3] This dual mechanism of action is a critical consideration for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cytotoxic effects of Tivantinib in cell lines that do not express high levels of c-MET?
A1: Tivantinib exhibits cytotoxic effects that are independent of c-MET expression.[3][4] This is due to its activity as a microtubule polymerization inhibitor.[3] Tivantinib can induce G2/M cell cycle arrest and apoptosis in both c-MET-addicted and non-addicted cancer cell lines.[3][5] Therefore, it is crucial to consider both mechanisms of action when interpreting your results.
Q2: I am observing inconsistent IC50 values for Tivantinib in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Assay Duration: The duration of Tivantinib treatment can significantly impact the IC50 value. Longer incubation times may lead to lower IC50 values.[6]
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect cell growth rates and drug sensitivity.[7]
-
Solvent Concentration: Tivantinib is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control in all experiments.[7]
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, resazurin) measure different cellular parameters and can yield different IC50 values.
Q3: I am not seeing a significant decrease in c-MET phosphorylation after Tivantinib treatment in my western blots. Why might this be?
A3: Several factors could contribute to this observation:
-
Tivantinib as a Non-ATP-Competitive Inhibitor: Tivantinib binds to the inactive, dephosphorylated form of c-MET, stabilizing it in this conformation.[1][2] This mechanism differs from ATP-competitive inhibitors that directly compete with ATP for binding to the kinase domain. The effect on autophosphorylation might be less dramatic or require different experimental conditions to observe compared to ATP-competitive inhibitors.
-
Cellular Context: The specific cell line and its signaling network can influence the observed effect on c-MET phosphorylation.
-
Antibody Selection: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of c-MET at the correct tyrosine residues (e.g., Tyr1234/1235).
-
Experimental Conditions: Optimize lysis buffers with phosphatase inhibitors and ensure proper sample handling to preserve phosphorylation states.
Q4: What is the recommended solvent and storage condition for Tivantinib?
A4: Tivantinib is soluble in DMSO at concentrations up to approximately 74 mg/mL.[8][9] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in cell culture medium to the desired final concentration. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in control cells | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control to assess solvent toxicity.[7] |
| No effect on cell viability at expected concentrations | Cell line is resistant to Tivantinib's mechanisms of action. | Test a wider range of concentrations. Confirm the c-MET expression and microtubule integrity of your cell line. Consider using a positive control compound with a known mechanism. |
| Precipitation of Tivantinib in cell culture medium | Poor solubility of Tivantinib at the working concentration. | Prepare fresh dilutions from a DMSO stock for each experiment. Ensure thorough mixing when diluting into aqueous media. Sonication may aid dissolution.[9] |
| Inconsistent results in kinase assays | Variability in ATP concentration, enzyme activity, or substrate quality. | Use an ATP concentration close to the Km value for c-MET. Ensure the recombinant enzyme is active and properly stored. Use a high-quality, validated substrate.[5] |
| Difficulty detecting inhibition of microtubule polymerization | Suboptimal assay conditions. | Use a commercially available tubulin polymerization assay kit and follow the manufacturer's instructions. Include positive (e.g., paclitaxel) and negative (e.g., vincristine) controls.[2] |
Quantitative Data Summary
Table 1: In Vitro Potency of Tivantinib and Other c-MET Inhibitors
| Compound | Target(s) | IC50 / Ki | Reference(s) |
| This compound | c-MET, Microtubules | Ki: ~355 nM (recombinant human c-MET) | [10] |
| Crizotinib | c-MET, ALK | IC50: ~0.02 µM (MKN45 cells) | [3] |
| PHA-665752 | c-MET | IC50: ~0.01 µM (MKN45 cells) | [3] |
Table 2: Comparative IC50 Values of Tivantinib in c-MET-Addicted vs. Non-Addicted Cancer Cell Lines
| Cell Line | c-MET Status | Tivantinib IC50 (µM) | Crizotinib IC50 (µM) | PHA-665752 IC50 (µM) | Reference(s) |
| EBC-1 | Addicted (Amplified) | ~0.3 | ~0.01 | ~0.01 | [3] |
| MKN45 | Addicted (Amplified) | ~0.4 | ~0.02 | ~0.01 | [3] |
| A549 | Non-addicted | ~0.4 | >10 | >10 | [3] |
| NCI-H460 | Non-addicted | ~0.5 | >10 | >10 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Tivantinib (or vehicle control) and incubate for the desired period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-c-MET
-
Seed cells and treat with Tivantinib as for the viability assay.
-
For ligand-induced phosphorylation, serum-starve cells and then stimulate with HGF for a short period (e.g., 15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-MET (Tyr1234/1235) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total c-MET and a loading control (e.g., GAPDH or β-actin).
In Vitro Microtubule Polymerization Assay
-
Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Reconstitute purified tubulin in the provided buffer.
-
Add Tivantinib or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, vincristine (B1662923) as a depolymerizer) to a 96-well plate.
-
Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Measure the fluorescence signal over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[2]
Visualizations
Caption: Dual mechanism of action of Tivantinib.
Caption: Troubleshooting logic for Tivantinib assays.
Caption: Western blot workflow for p-MET detection.
References
- 1. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
optimizing (3S,4S)-Tivantinib concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (3S,4S)-Tivantinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase with a Ki of approximately 355 nM.[1] The c-MET pathway is crucial in cell growth, survival, angiogenesis, and metastasis.[2][3] However, extensive research has revealed that Tivantinib's cytotoxic and anti-proliferative effects are often independent of c-MET inhibition.[4][5][6] A primary mechanism of its anti-cancer activity is the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to a G2/M phase cell cycle arrest and apoptosis.[4][5][7][8][9]
Q2: Is the cytotoxic effect of Tivantinib (B1684700) dependent on the c-MET status of the cell line?
A2: No, the cytotoxic activity of Tivantinib is largely independent of the c-MET status of the cell line.[4][5][8] Studies have shown that Tivantinib inhibits the viability of both c-MET-addicted and non-addicted cancer cells with similar potency.[5][8][10] In contrast, other c-MET inhibitors like crizotinib (B193316) and PHA-665752 specifically suppress the growth of c-MET-dependent cancer cells.[4][5][6] This suggests that Tivantinib's effect is not solely mediated through c-MET inhibition.
Q3: What is the recommended starting concentration for Tivantinib in cell culture?
A3: The optimal concentration of Tivantinib is highly dependent on the specific cell line and the experimental endpoint. Based on published data, a common starting point for in vitro experiments is in the range of 0.1 to 1 µM. For instance, IC50 values for inhibition of c-MET phosphorylation are reported to be between 100 to 300 nM in various cell lines.[1] However, IC50 values for anti-proliferative effects can vary more widely. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store a Tivantinib stock solution?
A4: Tivantinib is typically dissolved in 100% DMSO to create a high-concentration stock solution.[11] This stock solution should be stored at -20°C.[11] For cell culture experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the known off-target effects of Tivantinib?
A5: The most significant off-target effect of Tivantinib is its interaction with microtubules.[7][8][12] Tivantinib has been shown to bind to the colchicine (B1669291) binding site of tubulin, leading to microtubule depolymerization.[12] This effect is responsible for the observed G2/M cell cycle arrest and is independent of its c-MET inhibitory activity.[4][5][8] Researchers should be aware of this dual mechanism of action when interpreting experimental results.
Troubleshooting Guide
Issue: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Perform a detailed dose-response curve starting from a very low concentration range (e.g., 1 nM to 1 µM) to accurately determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 3: Instability of Tivantinib in culture medium.
Issue: No significant effect observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to Tivantinib. One potential mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which can efflux the drug from the cell.[15] Consider using a higher concentration range or testing a different cell line.
-
-
Possible Cause 2: Incorrect assessment of the biological effect.
-
Solution: Tivantinib's primary effect is often a G2/M cell cycle arrest rather than immediate apoptosis.[4][5][11] Analyze cell cycle distribution using methods like propidium (B1200493) iodide staining and flow cytometry in addition to standard cell viability assays.[16]
-
-
Possible Cause 3: Suboptimal incubation time.
-
Solution: The effects of Tivantinib on cell proliferation and apoptosis are time-dependent.[11] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing the desired effect.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
-
Possible Cause 2: Degradation of Tivantinib stock solution.
-
Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C and protect from light.
-
Data Presentation
Table 1: In Vitro Potency of Tivantinib against c-MET and Cell Proliferation
| Parameter | Value | Cell Lines | Reference |
| Ki (c-MET) | 355 nM | Cell-free assay | [1] |
| IC50 (c-MET Phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 | [1] |
| IC50 (Cell Viability) | 9.9 nM - 448 nM | Huh7, Hep3B and other gastrointestinal cancer cell lines | [11] |
| IC50 (Cell Viability) | ~0.59 µM | A549 | [1] |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Tivantinib or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the cell viability against the logarithm of the Tivantinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Tivantinib (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for optimizing Tivantinib concentration.
Caption: Troubleshooting logic for Tivantinib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(3S,4S)-Tivantinib off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of (3S,4S)-Tivantinib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell line, which is known to be c-MET independent. Is this expected with Tivantinib?
A1: Yes, this is a well-documented phenomenon. While Tivantinib was initially developed as a selective c-MET inhibitor, numerous studies have demonstrated that its cytotoxic effects are often independent of c-MET status.[1][2] This is primarily attributed to its significant off-target activity, most notably the disruption of microtubule polymerization.[3][4] Tivantinib has been shown to inhibit the growth of both c-MET-addicted and non-addicted cancer cells with similar potency.[1]
Q2: How can we experimentally distinguish between on-target (c-MET inhibition) and off-target effects of Tivantinib in our cellular assays?
A2: A multi-pronged experimental approach is recommended to dissect the on-target versus off-target effects of Tivantinib. Here is a suggested workflow:
Workflow for Differentiating On-Target vs. Off-Target Effects
References
- 1. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
(3S,4S)-Tivantinib stability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3S,4S)-Tivantinib in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to design and troubleshoot stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions under various stress conditions. However, it is known to be a light-sensitive compound.[1] Therefore, it is crucial to protect solutions containing Tivantinib (B1684700) from light during preparation, storage, and analysis. To determine its stability profile, a forced degradation study is recommended.
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis.
-
Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]
Q3: How should I prepare a stock solution of this compound for my experiments?
A common method for preparing a Tivantinib stock solution for in vivo or in vitro experiments involves dissolving it in a non-aqueous solvent first, such as DMSO, before further dilution in an aqueous medium. For example, a stock solution can be prepared in DMSO and then diluted in a vehicle containing PEG300, Tween-80, and saline.[2] For stability studies, a stock solution in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) is typically prepared and then diluted into the aqueous stress solutions.
Q4: What are the main signaling pathways affected by Tivantinib?
Tivantinib is primarily known as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[3][4] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K-AKT, STAT3, and MEK-ERK, which are involved in cell proliferation, survival, and migration.[3] Tivantinib stabilizes the inactive conformation of c-MET, thus inhibiting these downstream signals.[3] Additionally, some studies have shown that Tivantinib can disrupt microtubule polymerization by binding to tubulin, leading to G2/M cell cycle arrest and apoptosis.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Tivantinib in Aqueous Solution | - Low aqueous solubility of Tivantinib. - pH of the solution is at or near the isoelectric point of the molecule. - High concentration of the compound. | - Use a co-solvent (e.g., DMSO, ethanol) to improve solubility before diluting with the aqueous medium. - Adjust the pH of the solution. - Perform experiments at a lower, more soluble concentration. |
| Inconsistent Results in Stability Studies | - Inadequate protection from light.[1] - Temperature fluctuations. - Inconsistent preparation of solutions. - Contamination of reagents. | - Prepare and store all Tivantinib solutions in amber vials or wrap containers with aluminum foil.[1] - Use a calibrated incubator or water bath with precise temperature control. - Follow a strict, standardized protocol for solution preparation. - Use high-purity reagents and solvents. |
| Multiple Degradation Peaks in HPLC | - Presence of several degradation pathways (e.g., hydrolysis and oxidation occurring simultaneously). - Impurities in the starting material. | - Analyze the degradation profile under milder stress conditions to isolate primary degradation products. - Use LC-MS to identify the mass of each degradation product and propose their structures.[7][8] - Analyze a sample of the starting material to identify any pre-existing impurities. |
| No Degradation Observed Under Stress Conditions | - The compound is highly stable under the applied conditions. - Insufficient stress duration or intensity. - The analytical method is not stability-indicating. | - Increase the duration, temperature, or concentration of the stressor according to ICH guidelines.[9][10] - Ensure the HPLC method can separate the parent drug from all potential degradation products. This may require adjusting the mobile phase, column, or gradient. |
Experimental Protocols
Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a typical forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol (B129727)
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Protect this solution from light at all times.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples, neutralize with 0.1 N HCl, and prepare for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and prepare for analysis.
-
-
Thermal Degradation:
-
Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 7 days in a light-protected environment.
-
Withdraw samples and prepare for analysis.
-
-
Photolytic Degradation:
-
Prepare two sets of solutions (100 µg/mL in high-purity water).
-
Expose one set to a photostability chamber (ICH Q1B conditions).
-
Keep the second set in the dark at the same temperature as a control.
-
Withdraw samples from both sets at appropriate time points and analyze.
-
4. Analytical Method (Example):
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.75).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak and the formation of any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants |
| 0.1 N HCl | 24 h | 60°C | Data | Data |
| 0.1 N NaOH | 24 h | 60°C | Data | Data |
| 3% H₂O₂ | 24 h | Room Temp | Data | Data |
| Neutral (Water) | 7 days | 60°C | Data | Data |
| Photolytic | Specify | Specify | Data | Data |
Table 2: Chromatographic Data for Stability Indicating Method
| Peak | Retention Time (min) | Relative Retention Time | Resolution (from Tivantinib) |
| This compound | Data | 1.00 | - |
| Degradant 1 | Data | Data | Data |
| Degradant 2 | Data | Data | Data |
| ... | Data | Data | Data |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Tivantinib inhibits the HGF/c-MET pathway.
Caption: Dual mechanism of action of Tivantinib.
References
- 1. Phase 1 study of safety, pharmacokinetics, and pharmacodynamics of tivantinib in combination with bevacizumab in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
preventing (3S,4S)-Tivantinib degradation in experiments
Welcome to the technical support center for (3S,4S)-Tivantinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing degradation and ensuring the integrity of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity or Inconsistent Results | Degradation of Tivantinib (B1684700) due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C. 2. Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions daily. For in vitro assays, use freshly diluted solutions from a properly stored stock. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize temperature fluctuations. 4. Protect from Light: Tivantinib is light-sensitive. Store all solutions in amber vials or tubes wrapped in aluminum foil.[1] |
| Precipitation of Tivantinib in Aqueous Buffers | Poor aqueous solubility of Tivantinib, especially at neutral or alkaline pH. | 1. Use a Suitable Solvent for Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. 2. Optimize Final Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects and precipitation. 3. Consider pH of the Buffer: While specific pH stability data for Tivantinib is limited, many small molecule inhibitors have better solubility in slightly acidic conditions. If compatible with your experimental system, consider using a buffer with a pH below 7. |
| Suspected Degradation in a Stock Solution | The stock solution may have been stored improperly (e.g., at the wrong temperature, for too long, or exposed to light). | 1. Visual Inspection: Check for any color changes or precipitation in the stock solution. 2. Analytical Verification (Optional but Recommended): If you have access to analytical instrumentation, you can assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). A loss of the main Tivantinib peak or the appearance of new peaks could indicate degradation. 3. Discard and Prepare Fresh: If degradation is suspected, it is best to discard the old stock solution and prepare a new one from the solid compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on information from various suppliers:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
To prevent degradation, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare stock and working solutions of this compound?
A2: Follow these steps to prepare solutions of this compound:
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Dissolve the solid this compound in high-purity DMSO to your desired stock concentration. Sonication may be used to aid dissolution.[2]
-
A common stock concentration is 10 mM.
-
Aliquot the stock solution into light-protected, single-use tubes and store at -80°C.
-
-
Working Solution Preparation:
-
For in vitro experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer immediately before use.
-
For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[3] A published protocol for an in vivo formulation involves a step-by-step addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive.[1] All solutions containing Tivantinib should be stored in amber vials or tubes, or containers wrapped in aluminum foil to protect them from light exposure. Experiments should also be conducted with minimal light exposure where possible.
Q4: What are the known degradation pathways for this compound?
Experimental Protocols
Protocol 1: Best Practices for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general workflow for researchers who wish to assess the stability of Tivantinib in a specific aqueous buffer for their experiments. This is a "best practice" protocol based on common methodologies for small molecule stability assessment, as specific degradation data for Tivantinib is not available.
-
Preparation of Tivantinib Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your experimental buffer to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples.
-
-
Incubation:
-
Incubate the Tivantinib solution in your buffer under the conditions of your experiment (e.g., 37°C).
-
It is advisable to test multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include a control sample stored at -20°C or prepared fresh at each time point for comparison.
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot of the solution and inject it into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Suggested HPLC Conditions (starting point, optimization may be required):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a wavelength around the known absorbance maximum of Tivantinib.
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Compare the peak area of the main Tivantinib peak at each time point to the time 0 sample. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Signaling Pathways and Mechanisms
This compound has a dual mechanism of action, inhibiting the c-MET receptor tyrosine kinase and disrupting microtubule polymerization.
Caption: c-MET signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: (3S,4S)-Tivantinib Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the experimental complexities of (3S,4S)-Tivantinib. Our goal is to address specific issues that may arise during experiments and provide clarity on the sources of variability associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tivantinib (B1684700)?
A1: Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] However, subsequent research has revealed that Tivantinib also functions as a potent microtubule-depolymerizing agent.[4][5][6][7] This dual mechanism of action is a primary source of experimental variability and is crucial to consider when interpreting data. Its cytotoxic effects are often observed to be independent of the cellular c-MET status and are instead attributable to its effect on tubulin dynamics.[2][5][7]
Q2: Why do I observe anti-proliferative effects of Tivantinib in cell lines that do not express or depend on c-MET?
A2: The anti-proliferative activity of Tivantinib in c-MET-independent cell lines is primarily due to its off-target effect as a microtubule-depolymerizing agent.[2][5][7] Tivantinib binds to tubulin at the colchicine-binding site, inhibiting tubulin polymerization.[4][6] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis, irrespective of c-MET expression or activation.[2][5][6]
Q3: How can I differentiate between Tivantinib's c-MET inhibition and its microtubule disruption effects in my experiments?
A3: To dissect these two mechanisms, it is recommended to use a multi-pronged approach:
-
Use control compounds: Compare the effects of Tivantinib with a highly selective c-MET inhibitor (e.g., Crizotinib, PHA-665752) and a known microtubule-disrupting agent (e.g., Vincristine, Nocodazole).[2][5][7]
-
Analyze cell cycle progression: Tivantinib and other microtubule inhibitors typically induce a G2/M arrest, whereas selective c-MET inhibitors tend to cause a G0/G1 arrest in c-MET-dependent cells.[2][6]
-
Assess microtubule integrity: Use immunofluorescence to visualize the microtubule network. Tivantinib treatment will show depolymerization and disruption of mitotic spindles.[4][5][8]
-
Use c-MET knockdown (siRNA or shRNA): In c-MET-dependent cells, c-MET knockdown should phenocopy the effects of a selective c-MET inhibitor, but not necessarily all the effects of Tivantinib.[9]
Q4: I am seeing significant variability in the IC50 values for Tivantinib across different experiments. What are the potential causes?
A4: Variability in IC50 values can stem from several sources:
-
Cell line differences: The sensitivity to Tivantinib can vary based on factors beyond c-MET expression, including the expression of drug efflux pumps like ABCG2.[10][11][12]
-
Assay duration: The duration of drug exposure can influence the observed IC50. Typically, cell viability assays with Tivantinib are run for 72 hours.[2][13]
-
Compound stability and solubility: Ensure proper handling and dissolution of Tivantinib to maintain its effective concentration. It is recommended to prepare fresh working solutions for each experiment.[14]
-
Cell culture conditions: Factors like cell density, passage number, and media composition can affect cellular responses to drug treatment.
Q5: What are the known off-target effects of Tivantinib besides microtubule depolymerization?
A5: While microtubule depolymerization is the most significant off-target effect, some studies suggest that Tivantinib may also inhibit other kinases, such as GSK3α and GSK3β, which could contribute to its biological activity in certain contexts like acute myeloid leukemia.[8][15]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Profile
-
Symptom: You observe G2/M arrest in a cell line you believed to be primarily responsive to c-MET inhibition.
-
Likely Cause: This is a hallmark of Tivantinib's microtubule-disrupting activity.[2][6]
-
Troubleshooting Steps:
-
Confirm the cell cycle profile using flow cytometry after propidium (B1200493) iodide staining.
-
As a control, treat the same cell line with a selective c-MET inhibitor (e.g., Crizotinib). This should result in a G0/G1 arrest if the cells are c-MET dependent.[2]
-
Visualize microtubule structure via immunofluorescence to confirm disruption.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assays
-
Symptom: Tivantinib shows potent inhibition of recombinant c-MET in a cell-free assay, but its effects in cellular assays do not correlate with c-MET expression levels.
-
Likely Cause: The potent microtubule-depolymerizing effect of Tivantinib often masks its c-MET inhibitory effects in cellular viability assays.[16] The IC50 for cytotoxicity is driven by tubulin inhibition and is therefore similar in both c-MET-addicted and non-addicted cell lines.[2][13]
-
Troubleshooting Steps:
-
To assess cellular c-MET target engagement, perform a Western blot to check for inhibition of HGF-induced c-MET phosphorylation at shorter time points (e.g., 6 hours) before the profound cytotoxic effects take over.[5]
-
Compare these results with a selective c-MET inhibitor to understand the specific contribution of c-MET inhibition to the cellular phenotype.
-
Issue 3: Tivantinib Shows Reduced Efficacy In Vivo Compared to In Vitro Data
-
Symptom: Potent in vitro activity does not translate to expected tumor growth inhibition in animal models.
-
Likely Cause: Several factors can contribute to this discrepancy:
-
Pharmacokinetics: Tivantinib exhibits significant inter-patient variability in its pharmacokinetic profile.[17][18]
-
Drug Efflux: The expression of ABC transporters like ABCG2 in the tumor can actively pump Tivantinib out of the cells, reducing its intracellular concentration and efficacy.[10][11][12]
-
Metabolism: Tivantinib is metabolized by CYP2C19 and CYP3A4, which can affect its half-life and exposure.[1]
-
-
Troubleshooting Steps:
-
Analyze the expression of ABCG2 in your tumor model.
-
Conduct pharmacokinetic studies in your animal model to determine the drug exposure levels in plasma and tumor tissue.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of c-MET Inhibitors in c-MET-Addicted and Non-Addicted Cancer Cell Lines
| Cell Line | c-MET Status | Tivantinib IC50 (µM) | Crizotinib IC50 (µM) | PHA-665752 IC50 (µM) |
| EBC-1 | Addicted (Amplified) | ~0.3 | ~0.01 | ~0.01 |
| MKN45 | Addicted (Amplified) | ~0.4 | ~0.02 | ~0.01 |
| SNU638 | Addicted | ~0.3 | ~0.03 | ~0.02 |
| A549 | Non-addicted | ~0.4 | >10 | >10 |
| NCI-H460 | Non-addicted | ~0.5 | >10 | >10 |
| HCC827 | Non-addicted | ~0.3 | >10 | >10 |
| Data derived from studies where cell viability was assessed after 72 hours of treatment.[13] |
Table 2: Tivantinib Kinase Inhibition Profile
| Kinase | Inhibition Constant (Ki) |
| c-MET | ~355 nM |
| Data from in vitro biochemical assays.[2][14] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells based on ATP quantification.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate and incubate to allow for cell attachment.
-
Add the test compound (Tivantinib, control inhibitors) at various concentrations.
-
Incubate for the desired period (e.g., 72 hours).[13]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
2. In Vitro Microtubule Polymerization Assay
This assay measures the assembly of microtubules from purified tubulin in vitro.
-
Protocol:
-
Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[5]
-
Add test compounds (Tivantinib, Paclitaxel as a polymerization enhancer, Nocodazole as a depolymerizer) to a pre-warmed 96-well plate.[5]
-
Add the Tubulin Reaction Mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence every minute for 60 minutes. Increased fluorescence indicates tubulin polymerization.[8]
-
3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the desired compounds for a specified time (e.g., 24 hours).[19]
-
Harvest and wash cells, then resuspend in PBS.
-
Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing.[13]
-
Incubate on ice for at least 30 minutes.[13]
-
Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content using a flow cytometer.
-
Visualizations
Caption: c-MET signaling pathway and points of inhibition.
Caption: Tivantinib's mechanism of microtubule depolymerization.
Caption: Workflow to dissect Tivantinib's dual mechanism.
References
- 1. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors [mdpi.com]
- 7. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Off-target based drug repurposing opportunities for tivantinib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. A phase 1 study of the c-Met inhibitor, tivantinib (ARQ197) in children with relapsed or refractory solid tumors: A Children's Oncology Group study phase 1 and pilot consortium trial (ADVL1111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of (3S,4S)-Tivantinib in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of (3S,4S)-Tivantinib in mice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: this compound, like many tyrosine kinase inhibitors, is a poorly water-soluble compound. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which in turn leads to low and variable oral absorption. Furthermore, Tivantinib is a substrate for the metabolic enzyme CYP2C19, which can contribute to first-pass metabolism and further reduce its systemic exposure.
Q2: What are the known mechanisms of action for this compound that should be considered during in vivo studies?
A2: this compound has a dual mechanism of action. It is a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. Additionally, it has been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. When designing efficacy studies, it is important to consider both of these mechanisms, as the observed anti-tumor effects may be a result of either or both pathways.
Q3: Are there any established oral formulations for this compound in mice?
A3: Preclinical studies have utilized a formulation of this compound in a vehicle composed of polyethylene (B3416737) glycol 400 (PEG 400) and 20% Vitamin E tocopheryl polyethylene glycol succinate (B1194679) (TPGS). This formulation aims to improve the solubility of the compound for oral administration. However, the exploration of other advanced formulation strategies may lead to further improvements in bioavailability.
Q4: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Tivantinib in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of Tivantinib in the gastrointestinal fluids and facilitate its absorption.
-
Nanoparticle Formulations: Reducing the particle size of Tivantinib to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between mice | Poor and inconsistent dissolution of Tivantinib from the formulation. | Consider reformulating using an amorphous solid dispersion or a lipid-based formulation to improve dissolution consistency. Ensure precise and consistent dosing technique. |
| Low Cmax and AUC despite adequate dosing | Limited absorption due to poor solubility. First-pass metabolism. | Explore bioavailability-enhancing formulations such as nanoparticles or SEDDS. Consider co-administration with a CYP2C19 inhibitor (use with caution and appropriate ethical approval). |
| Precipitation of the drug in the dosing vehicle | The concentration of Tivantinib exceeds its solubility in the chosen vehicle. | Decrease the concentration of Tivantinib in the dosing vehicle. Optimize the vehicle composition, for example, by adjusting the ratio of co-solvents or surfactants. |
| Inconsistent anti-tumor efficacy in xenograft models | Variable drug exposure due to poor oral bioavailability. | Improve the formulation to achieve more consistent plasma concentrations. Monitor plasma drug levels in a satellite group of animals to correlate exposure with efficacy. |
Quantitative Data on Tivantinib and Other Tyrosine Kinase Inhibitor Formulations in Mice
Disclaimer: Direct comparative pharmacokinetic data for different this compound formulations in mice is limited in publicly available literature. The following tables include available data for a Tivantinib formulation and comparative data for another poorly soluble tyrosine kinase inhibitor, Dasatinib, to illustrate the potential impact of formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Mice with a PEG 400/Vitamin E TPGS Formulation
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| PEG 400/Vitamin E TPGS | 200 | 5.73 | ~1-2 | 12.1 |
Table 2: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Suspension) |
| Aqueous Suspension | 10 | 350 | 2.0 | 1,200 | 1.0 |
| Amorphous Solid Dispersion | 10 | 1,500 | 0.5 | 4,800 | 4.0 |
Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (ASD)
-
Materials: this compound, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP/VA (e.g., in a 1:3 ratio by weight) in a suitable solvent system (e.g., dichloromethane/methanol 1:1 v/v).
-
Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 80°C and a nitrogen flow rate of 500 L/h.
-
Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterize the ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
2. In Vivo Pharmacokinetic Study in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Formulations:
-
This compound suspension in 0.5% w/v carboxymethylcellulose (CMC) in water (control).
-
This compound ASD reconstituted in water.
-
-
Procedure:
-
Fast mice overnight with free access to water.
-
Administer the formulations orally by gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 50 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: (3S,4S)-Tivantinib Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (3S,4S)-Tivantinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Tivantinib (B1684700). What are the primary known resistance mechanisms?
A1: Several key mechanisms can contribute to reduced sensitivity or resistance to Tivantinib in cancer cell lines. The most well-documented include:
-
Overexpression of ABCG2 Transporter: The ATP-binding cassette sub-family G member 2 (ABCG2), a membrane protein that functions as a multidrug resistance transporter, can actively pump Tivantinib out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3] Tivantinib itself has been shown to be a substrate for ABCG2.[1][2]
-
MET-Independent Cytotoxicity: Tivantinib's antitumor activity is not exclusively linked to its inhibition of the c-MET receptor tyrosine kinase.[4][5][6][7][8][9] It can also disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][8] Therefore, resistance may not be solely due to alterations in the c-MET signaling pathway.
-
Activation of Bypass Signaling Pathways: In some contexts, particularly in cells with acquired resistance to other tyrosine kinase inhibitors, the activation of alternative signaling pathways such as the PI3K/Akt/mTOR and Wnt pathways can contribute to Tivantinib resistance.[10][11][12]
Q2: How can I determine if ABCG2 overexpression is the cause of Tivantinib resistance in my cell line?
A2: You can investigate the role of ABCG2 in Tivantinib resistance through several experimental approaches:
-
Western Blotting: Compare the protein expression levels of ABCG2 in your resistant cell line versus the parental (sensitive) cell line. A significant increase in ABCG2 expression in the resistant line is a strong indicator.[1]
-
Immunofluorescence: This technique can be used to visualize the expression and localization of the ABCG2 protein on the cell surface.[1]
-
Reversal of Resistance with ABCG2 Inhibitors: Treat your resistant cells with Tivantinib in combination with a known ABCG2 inhibitor (e.g., Ko143).[1] A significant restoration of sensitivity to Tivantinib in the presence of the inhibitor would confirm ABCG2-mediated resistance.[1]
-
ATPase Assay: Since ABC transporters use ATP hydrolysis to pump out substrates, an ATPase assay can provide direct evidence that Tivantinib is a substrate of ABCG2.[1][2] Increased ATPase activity in the presence of Tivantinib would support this.[1][2]
Q3: My cell line does not have high c-MET expression, yet it is sensitive to Tivantinib. Why is this, and what resistance mechanisms should I anticipate?
A3: Tivantinib has been shown to have anti-tumor effects that are independent of c-MET inhibition.[4][5][6][7][8][9] The primary off-target effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5][7][8]
In such c-MET-independent contexts, resistance mechanisms may not involve the c-MET pathway. Instead, you should consider:
-
Alterations in Microtubule Dynamics: Mutations in tubulin subunits or changes in the expression of microtubule-associated proteins could potentially confer resistance.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL could counteract the pro-apoptotic effects of Tivantinib.[13]
-
Overexpression of ABC Transporters: Even in c-MET independent cells, overexpression of transporters like ABCG2 can still lead to drug efflux and resistance.[14][15]
Q4: Can Tivantinib induce resistance to other chemotherapeutic agents?
A4: Yes, there is evidence that Tivantinib can induce resistance to other drugs. For instance, Tivantinib has been shown to upregulate the expression of ABCG2, which can lead to increased resistance to other ABCG2 substrates, such as mitoxantrone.[1][2][3] Therefore, if you are using Tivantinib in combination therapy, it is crucial to consider the potential for cross-resistance.
Troubleshooting Guides
Issue 1: Decreased Tivantinib Efficacy in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Development of ABCG2-mediated resistance | 1. Assess ABCG2 Expression: Perform Western blotting to compare ABCG2 protein levels between your current cell stock and an earlier, sensitive passage. 2. Functional Assay: Conduct a cell viability assay (e.g., MTT) with Tivantinib in the presence and absence of an ABCG2 inhibitor like Ko143. A significant increase in sensitivity with the inhibitor points to ABCG2 involvement.[1] |
| Activation of bypass signaling pathways | 1. Phospho-protein Array: Use a phospho-kinase array to screen for upregulated signaling pathways (e.g., PI3K/Akt, MAPK, Wnt) in the resistant cells compared to the parental line.[10][11] 2. Inhibitor Combination Studies: Test the effect of combining Tivantinib with inhibitors of the identified activated pathways. |
| Shift in cell population to a resistant subclone | 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population and test their individual sensitivity to Tivantinib. 2. Genomic/Proteomic Analysis: Compare the molecular profiles of sensitive and resistant clones to identify potential resistance markers. |
Issue 2: Inconsistent Results in Tivantinib Sensitivity Assays
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and incubation times for all experiments. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect drug sensitivity. |
| Degradation of Tivantinib stock solution | 1. Proper Storage: Store Tivantinib stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh dilutions of Tivantinib from the stock solution for each experiment. |
| Assay-specific issues (e.g., MTT assay) | 1. Optimize Cell Seeding: Determine the optimal cell seeding density to ensure logarithmic growth during the assay period. 2. Control for Drug-Reagent Interaction: Run controls to ensure that Tivantinib does not directly interfere with the assay reagents (e.g., MTT formazan (B1609692) production). |
Quantitative Data Summary
Table 1: IC50 Values of Tivantinib in Parental and ABCG2-Overexpressing Cell Lines
| Cell Line | Description | Tivantinib IC50 (μM) | Fold Resistance | Reference |
| NCI-H460 | Parental Lung Cancer | ~2.5 | - | [1] |
| NCI-H460/MX20 | ABCG2-overexpressing | ~10.8 | 4.32 | [1] |
| S1 | Parental Colon Cancer | ~3.2 | - | [1] |
| S1-M1-80 | ABCG2-overexpressing | ~10.7 | 3.36 | [1] |
| HEK293/pcDNA3.1 | Parental Embryonic Kidney | ~4.1 | - | [1] |
| HEK293/ABCG2-WT | Wild-type ABCG2 transfected | ~12.5 | 3.05 | [1] |
Table 2: Effect of ABCG2 Inhibitor on Tivantinib IC50 in Resistant Cells
| Cell Line | Treatment | Tivantinib IC50 (μM) | Fold Reversal | Reference |
| NCI-H460/MX20 | Tivantinib alone | ~10.8 | - | [1] |
| NCI-H460/MX20 | Tivantinib + 5μM Ko143 | ~3.0 | 3.6 | [1] |
| S1-M1-80 | Tivantinib alone | ~10.7 | - | [1] |
| S1-M1-80 | Tivantinib + 5μM Ko143 | ~3.8 | 2.8 | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of Tivantinib.
-
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of Tivantinib (and inhibitors, if applicable) to the wells.
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[1]
-
2. Western Blot Analysis for ABCG2 Expression
-
Objective: To quantify the protein expression of ABCG2.
-
Methodology:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
3. Immunofluorescence for ABCG2 Localization
-
Objective: To visualize the subcellular localization of ABCG2.
-
Methodology:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 6% BSA in PBS.
-
Incubate with a primary antibody against ABCG2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.[1]
-
4. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Tivantinib on cell cycle distribution.
-
Methodology:
-
Treat cells with Tivantinib for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Visualizations
Caption: Overview of Tivantinib's mechanisms of action and resistance.
Caption: Workflow to investigate ABCG2-mediated Tivantinib resistance.
Caption: Bypass signaling pathways contributing to Tivantinib resistance.
References
- 1. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting Inconsistent Results with (3S,4S)-Tivantinib: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with (3S,4S)-Tivantinib. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are we observing cytotoxic effects of Tivantinib (B1684700) in cell lines that do not have high c-MET expression or are not dependent on the c-MET pathway?
A1: This is a well-documented phenomenon. While Tivantinib was initially developed as a selective c-MET inhibitor, numerous studies have demonstrated that its primary anti-tumor activity stems from off-target effects, specifically the disruption of microtubule polymerization.[1][2][3][4][5][6] Tivantinib can inhibit cell viability with similar potency in both c-MET-addicted and non-addicted cancer cells.[1][3] Therefore, observing cytotoxicity independent of c-MET status is an expected outcome.
Q2: We see a G2/M cell cycle arrest in our Tivantinib-treated cells, which is different from the G0/G1 arrest we see with other c-MET inhibitors. Is this normal?
A2: Yes, this is a typical result. The G2/M arrest is consistent with Tivantinib's activity as a microtubule-destabilizing agent, similar to drugs like vincristine.[1][3][5][6] In contrast, potent and selective c-MET inhibitors like crizotinib (B193316) and PHA-665752 typically induce a G0/G1 arrest in c-MET dependent cells.[1][3][6]
Q3: Our in-vitro kinase assay shows weak or no inhibition of c-MET phosphorylation by Tivantinib, yet we see potent anti-proliferative effects in our cell-based assays. Why is there a discrepancy?
A3: This discrepancy is likely due to Tivantinib's dual mechanism of action. Its direct inhibition of c-MET kinase activity can be modest, and in many cellular contexts, it does not effectively inhibit HGF-dependent or -independent MET autophosphorylation.[4][5][6] The potent anti-proliferative effects you are observing are most likely attributable to its microtubule-disrupting activity, which is independent of c-MET inhibition.[1][2][4]
Q4: We are working with a multidrug-resistant cell line that overexpresses ABC transporters. Surprisingly, Tivantinib is still effective. How is this possible?
A4: Tivantinib has been shown to overcome ABC transporter-mediated multidrug resistance.[2] Unlike other microtubule-targeting agents such as paclitaxel (B517696) or vincristine, Tivantinib's efficacy is not significantly affected by the overexpression of P-glycoprotein (MDR1).[7]
Troubleshooting Guide
Issue 1: High variability in IC50 values for Tivantinib between different experiments or different cell lines.
-
Possible Cause 1: Inconsistent c-MET dependency.
-
Troubleshooting Step: Do not assume that the IC50 value will directly correlate with the level of c-MET expression or phosphorylation. Tivantinib's cytotoxic effects are largely driven by its impact on microtubules.[1][4][5]
-
Recommendation: As a control, compare the effects of Tivantinib with a highly selective c-MET inhibitor (e.g., crizotinib) and a known microtubule inhibitor (e.g., vincristine) in both a c-MET dependent and a c-MET independent cell line. This will help to dissect the contribution of each mechanism of action.
-
-
Possible Cause 2: Differences in experimental conditions.
-
Troubleshooting Step: Review and standardize your experimental protocols. Pay close attention to cell seeding density, treatment duration, and the specific cell viability assay used.
-
Recommendation: Follow the detailed experimental protocols provided below. Ensure consistent reagent quality and handling.
-
Issue 2: Unexpected morphological changes in cells treated with Tivantinib.
-
Possible Cause: Microtubule disruption.
-
Troubleshooting Step: The observed morphological changes, such as cell rounding and detachment, are characteristic of microtubule network disruption.
-
Recommendation: Perform immunofluorescence staining for α-tubulin to visualize the microtubule network. In Tivantinib-treated cells, you should observe depolymerized microtubules, a hallmark of its off-target activity.[1][7][8]
-
Issue 3: Tivantinib does not inhibit downstream signaling pathways of c-MET (e.g., p-AKT, p-ERK) as expected.
-
Possible Cause: Predominant microtubule-destabilizing effect.
-
Troubleshooting Step: At concentrations where Tivantinib exhibits potent cytotoxicity, it may not effectively inhibit c-MET signaling.[5][6]
-
Recommendation: To specifically assess c-MET inhibition, use a lower concentration of Tivantinib for a shorter duration and perform a Western blot for p-MET, p-AKT, and p-ERK. It is crucial to include a positive control with a selective c-MET inhibitor to confirm that the pathway is druggable in your cell model.
-
Data Presentation
Table 1: Comparative IC50 Values of Tivantinib and other Kinase Inhibitors in c-MET Dependent and Independent Cell Lines.
| Cell Line | c-MET Status | Tivantinib IC50 (µM) | Crizotinib IC50 (µM) | PHA-665752 IC50 (µM) |
| EBC-1 | Dependent (Amplified) | ~0.1 - 0.3 | ~0.01 - 0.05 | ~0.01 - 0.03 |
| MKN45 | Dependent (Amplified) | ~0.1 - 0.4 | ~0.02 - 0.06 | ~0.01 - 0.04 |
| A549 | Independent | ~0.2 - 0.5 | >10 | >10 |
| NCI-H460 | Independent | ~0.1 - 0.4 | >10 | >10 |
Data compiled from multiple sources and represent approximate ranges.[1][5]
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of Tivantinib and control compounds (e.g., DMSO, crizotinib, vincristine) in complete growth medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the 2X drug solutions to the respective wells. Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT/XTT: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with Tivantinib or control compounds for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Tivantinib's dual mechanism of action.
Caption: A logical workflow for troubleshooting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of (3S,4S)-Tivantinib (ARQ 197): A Dual-Mechanism Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct biological activities of (3S,4S)-Tivantinib (also known as ARQ 197), a small molecule inhibitor that has been the subject of extensive preclinical and clinical investigation. Initially developed as a selective inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a second, potent mechanism of action involving the disruption of microtubule dynamics. This dual activity profile distinguishes Tivantinib from other targeted therapies and has significant implications for its clinical application and future drug development.
Executive Summary
This compound exhibits a dual mechanism of action, functioning as both a c-MET inhibitor and a microtubule-disrupting agent. While its activity against c-MET is well-documented, a growing body of evidence suggests that its potent cytotoxic effects in a broad range of cancer cell lines are largely attributable to its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This c-MET-independent activity is a critical consideration in the interpretation of clinical trial data and the design of future studies. The (+)-3S,4S-enantiomer of Tivantinib is reportedly inactive against c-MET, highlighting the stereospecificity of this interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the c-MET inhibitory and cytotoxic activities of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/System | Notes |
| c-MET Inhibition | |||
| Kᵢ (inhibitory constant) | ~355 nM[1] | Recombinant human c-MET | Non-ATP competitive inhibition. |
| IC₅₀ (c-MET phosphorylation) | 100 - 300 nM[1] | Various cancer cell lines | Inhibition of constitutive and HGF-induced c-MET autophosphorylation. |
| Cellular Cytotoxicity | |||
| IC₅₀ (Cell Viability) | ~0.3 - 0.5 µM[2] | c-MET addicted & non-addicted cell lines | Similar potency in both cell types suggests c-MET-independent cytotoxicity. |
| Microtubule Disruption | |||
| Effective Concentration | 3 µM[3] | In vitro tubulin polymerization assay | Concentration required to inhibit polymerization of purified tubulin. |
Table 2: Comparative Cellular IC₅₀ Values in c-MET Addicted vs. Non-Addicted Cancer Cell Lines
| Cell Line | c-MET Status | This compound IC₅₀ (µM) | Crizotinib IC₅₀ (µM) | PHA-665752 IC₅₀ (µM) |
| EBC-1 | Addicted (Amplified) | ~0.3 | ~0.01 | ~0.01 |
| MKN45 | Addicted (Amplified) | ~0.4 | ~0.02 | ~0.01 |
| SNU638 | Addicted | ~0.3 | ~0.03 | ~0.02 |
| A549 | Non-addicted | ~0.4 | >10 | >10 |
| NCI-H460 | Non-addicted | ~0.5 | >10 | >10 |
| HCC827 | Non-addicted | ~0.3 | >10 | >10 |
Data derived from studies where cell viability was assessed after 72 hours of treatment.[2]
Signaling Pathways and Mechanisms of Action
This compound's two primary mechanisms of action are depicted below, illustrating its intended target, the c-MET signaling pathway, and its subsequently discovered off-target effect on microtubule dynamics.
Caption: Dual mechanisms of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the biological activities of this compound.
Caption: Workflows for key biological assays.
Detailed Experimental Protocols
c-MET Kinase Inhibition Assay (In Vitro)
-
Principle: This assay measures the ability of this compound to inhibit the kinase activity of recombinant c-MET protein.
-
Protocol Outline:
-
Recombinant c-MET protein (100 ng) is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a peptide substrate (e.g., poly-Glu-Tyr) and ATP.
-
The reaction is incubated for a defined period (e.g., 5 minutes) at room temperature.
-
The reaction is stopped, and the phosphorylated substrate is detected, often through methods like SDS-PAGE and autoradiography.
-
The extent of c-MET activity is quantified by densitometry to determine the inhibitory effect of Tivantinib.[4]
-
Immunoblotting for c-MET Phosphorylation
-
Principle: This cell-based assay assesses the inhibition of c-MET autophosphorylation in response to this compound treatment.
-
Protocol Outline:
-
Cancer cells with constitutive or HGF-induced c-MET activity are treated with various concentrations of this compound for a specified time (e.g., 6 hours).[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a membrane.[5]
-
The membrane is probed with primary antibodies specific for phosphorylated c-MET (p-MET) and total c-MET.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
The band intensities are quantified to determine the ratio of p-MET to total c-MET.
-
In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the effect of this compound on the assembly of microtubules from purified tubulin dimers. Polymerization is monitored by an increase in light scattering (turbidity).
-
Protocol Outline:
-
A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP, and a polymerization buffer is prepared on ice.
-
This compound or control compounds (e.g., paclitaxel (B517696) as a stabilizer, vincristine (B1662923) as a destabilizer) are added to the reaction mixture in a 96-well plate.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a duration of 60-90 minutes.
-
The change in absorbance over time is plotted to generate polymerization curves, allowing for the assessment of Tivantinib's inhibitory effect.[3][6]
-
Cell Viability Assay (CellTiter-Glo®)
-
Principle: This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.
-
Protocol Outline:
-
Cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for a predetermined period (e.g., 72 hours).[3]
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to untreated controls, and IC₅₀ values are calculated using a nonlinear regression model.[3]
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: This method uses the fluorescent DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
-
Protocol Outline:
-
Cells are treated with this compound (e.g., 1 µM for 24 hours) or a vehicle control.[5]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing.
-
Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
After incubation in the dark, the fluorescence of individual cells is measured using a flow cytometer.
-
The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[5]
-
Conclusion
The biological activity of this compound is multifaceted, extending beyond its initial characterization as a selective c-MET inhibitor. The compelling evidence for its role as a microtubule-disrupting agent, which appears to be a major driver of its cytotoxicity, necessitates a broader perspective in its evaluation. For researchers in drug development, this dual mechanism underscores the importance of comprehensive target profiling and a nuanced understanding of a compound's full biological impact. The experimental protocols and comparative data presented in this guide are intended to support further investigation into the complex and intriguing activities of this compound and similar dual-mechanism agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (3S,4S)-Tivantinib and (3R,4R)-Tivantinib for Researchers and Drug Development Professionals
An in-depth guide to the stereoisomers of the c-MET and microtubule inhibitor, Tivantinib (B1684700), presenting key experimental data on their differential biological activities and mechanisms of action.
Tivantinib, a small molecule inhibitor, has been a subject of significant interest in cancer research. Initially developed as a selective inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, subsequent studies have revealed a more complex mechanism of action that includes the disruption of microtubule polymerization. Tivantinib exists as a pair of enantiomers, (3S,4S)-Tivantinib and (3R,4R)-Tivantinib. This guide provides a detailed comparison of these two stereoisomers, summarizing their biological activities, mechanisms, and providing supporting experimental data to aid researchers and drug development professionals in their understanding and application of these compounds.
Data Summary: Quantitative Comparison of Tivantinib Enantiomers
The following table summarizes the key quantitative data comparing the biological activities of this compound and (3R,4R)-Tivantinib.
| Parameter | (3R,4R)-Tivantinib | This compound | Reference |
| c-MET Inhibition (Ki) | ~355 nM | Inactive | [1] |
| GSK3α Inhibition (IC50) | Potent (upper nM range) | Significantly weaker inhibitor | [1] |
| GSK3β Inhibition (IC50) | Potent (upper nM range) | Significantly weaker inhibitor | [1] |
| Microtubule Polymerization | Inhibition | Data not available | [2][3] |
| Cellular Viability (NSCLC cell lines) | IC50 ~500 nM (for sensitive lines) | Substantially weaker activity | [1] |
Mechanism of Action: A Tale of Two Enantiomers
The primary difference between the two enantiomers lies in their activity against the c-MET receptor. (3R,4R)-Tivantinib is the eutomer, exhibiting inhibitory activity against c-MET, while the (3S,4S) enantiomer is reported to be inactive.[1]
The anticancer effects of (3R,4R)-Tivantinib are attributed to a dual mechanism:
-
c-MET Inhibition : (3R,4R)-Tivantinib binds to the c-MET kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.[4][5]
-
Microtubule Disruption : Independent of its c-MET activity, (3R,4R)-Tivantinib also disrupts microtubule polymerization.[2][3] This leads to a G2/M cell cycle arrest and induction of apoptosis.[2][6]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: c-MET signaling pathway and the inhibitory action of (3R,4R)-Tivantinib.
Caption: Inhibition of microtubule polymerization by (3R,4R)-Tivantinib leading to apoptosis.
Caption: A typical experimental workflow for comparing the biological activities of Tivantinib enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
c-MET Kinase Assay
Objective: To determine the inhibitory activity of the Tivantinib enantiomers against the c-MET kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-MET enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), test compounds ((3S,4S)- and (3R,4R)-Tivantinib) dissolved in DMSO.
-
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, recombinant c-MET enzyme, and the poly(Glu, Tyr) substrate.
-
Serial dilutions of the test compounds are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of a mixture of cold ATP and radiolabeled ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane (e.g., P81 phosphocellulose paper).
-
Unincorporated radiolabeled ATP is washed away.
-
The radioactivity on the filter membrane is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Microtubule Polymerization Assay
Objective: To assess the effect of Tivantinib enantiomers on the in vitro polymerization of tubulin.
Methodology:
-
Reagents and Materials: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), 96-well plates, spectrophotometer capable of reading absorbance at 340 nm.
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice.
-
Serial dilutions of the test compounds are added to the wells of a pre-warmed 96-well plate.
-
The tubulin solution is added to the wells to initiate the polymerization reaction.
-
The plate is immediately placed in a spectrophotometer pre-heated to 37°C.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined from the dose-response curve.[2]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Tivantinib enantiomers on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines of interest, complete cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, the MTT solution is added to each well and the plates are incubated for an additional 2-4 hours.
-
The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
References
- 1. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3S,4S)-Tivantinib and Other MET Inhibitors
A Guide for Researchers in Drug Development
The landscape of targeted cancer therapy has seen significant advancements with the development of inhibitors targeting the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase. Dysregulation of the MET signaling pathway is a known driver in various malignancies, making it a prime therapeutic target. (3S,4S)-Tivantinib was initially developed as a selective MET inhibitor. However, emerging evidence has sparked a debate surrounding its true mechanism of action, with several studies suggesting its anti-tumor activity may be independent of MET inhibition and instead attributed to microtubule depolymerization. This guide provides a comprehensive comparison of this compound with other prominent MET inhibitors—Capmatinib (B1663548), Tepotinib, Crizotinib, and Cabozantinib—supported by experimental data to aid researchers in their drug development endeavors.
Biochemical and Cellular Potency
A direct comparison of the inhibitory activity of these small molecules against the MET kinase and in cellular models is crucial for understanding their potency and selectivity.
| Inhibitor | Biochemical IC50/Ki (MET) | Cell Line | MET Status | Cellular IC50 | Citation |
| This compound | Ki: 355 nM | HT29, MKN-45 | Constitutive MET phosphorylation | 100 - 300 nM | [1] |
| MDA-MB-231, NCI-H441 | HGF-induced MET phosphorylation | 100 - 300 nM | [1] | ||
| Capmatinib | IC50: 0.13 nM | EBC-1 | MET-amplified | 2 nM | [2][3] |
| UW-lung-21 | MET exon 14 skipping | 21 nM | [3] | ||
| Tepotinib | IC50: 1.7 - 4 nM | MKN-45 | MET-amplified | <1 nM - 7 nM | [4][5][6] |
| SNU620 | MET-amplified | 9 nM | [5] | ||
| EBC-1 | MET-amplified | 9 nM | [6] | ||
| A549 | HGF-induced MET phosphorylation | 6 nM | [6] | ||
| Crizotinib | IC50: ~5 nM (literature) | MET-amplified lung cancer cells | MET-amplified | Potent inhibition | |
| Cabozantinib | IC50: 1.3 - 5.4 nM | TT cells | RET mutant (MET co-expressed) | 85 nM (p-RET) | [7][8][9] |
| Hep3B | Hepatocellular Carcinoma | 2.1 µM | [9] | ||
| Huh7 | Hepatocellular Carcinoma | 6.2 µM | [9] |
Clinical Efficacy in MET-Driven Cancers
Clinical trials provide the ultimate validation of a drug's therapeutic potential. The following table summarizes key efficacy data for these MET inhibitors in patients with MET-altered non-small cell lung cancer (NSCLC).
| Inhibitor | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Citation |
| Capmatinib | GEOMETRY mono-1 (II) | MET exon 14 skipping NSCLC (Treatment-naïve) | 68% | 12.6 months | 12.4 months | [10][11][12] |
| MET exon 14 skipping NSCLC (Previously treated) | 41% | 9.7 months | 5.4 months | [10][11][12] | ||
| Tepotinib | VISION (II) | MET exon 14 skipping NSCLC | 46% (IRC), 56% (Investigator) | 11.1 months (IRC), 14.0 months (Investigator) | 8.5 months (IRC) | [13] |
| MET exon 14 skipping NSCLC (1L) | 57.3% | 46.4 months | 12.6 months | [13] | ||
| MET exon 14 skipping NSCLC (2L+) | 45.0% | 12.6 months | [13] | |||
| Crizotinib | PROFILE 1001 (I) | MET exon 14-altered NSCLC | 32% | 9.1 months | 7.3 months | [14] |
| METROS (II) | MET-amplified/exon 14 mutated NSCLC | 27% | 4.4 months | [15] | ||
| Cabozantinib | Phase II | MET-altered lung cancers (86% prior MET TKI) | 20% | 4 to 39 months | 4.5 months | [16][17] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical MET Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against recombinant MET kinase.
Materials:
-
Recombinant human MET kinase domain
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., Tivantinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of MET kinase solution (e.g., 4 ng per well) to each well.[18]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[18]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[18]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of MET inhibitors on the viability of cancer cell lines.
Materials:
-
MET-dependent (e.g., MKN-45, EBC-1) and MET-independent cancer cell lines
-
Complete cell culture medium
-
Test compound (e.g., Tivantinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of MET Signaling Pathway
This protocol is for examining the effect of MET inhibitors on the phosphorylation of MET and its downstream signaling proteins.
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45)
-
Hepatocyte Growth Factor (HGF), if studying ligand-dependent activation
-
Test compound (e.g., Tivantinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, where applicable.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Pathways and Workflows
MET Signaling Pathway
Caption: Simplified MET signaling pathway and points of inhibition.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a biochemical MET kinase inhibition assay.
Logical Relationship: Tivantinib's Dual Mechanism
Caption: Tivantinib's proposed dual mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 11. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(3S,4S)-Tivantinib: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of (3S,4S)-Tivantinib, a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. Recent research, however, has unveiled a more complex mechanism of action, revealing significant off-target activities that contribute to its cytotoxic effects. This guide objectively compares Tivantinib's performance with other c-MET inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound (also known as ARQ 197) was designed to target the c-MET proto-oncogene, a key driver in various cancers.[1][2] While it does inhibit c-MET with a Ki of approximately 355 nM, a growing body of evidence demonstrates that its anti-cancer properties are not solely dependent on this interaction.[3][4][5] Notably, Tivantinib (B1684700) has been shown to inhibit microtubule polymerization and the kinases GSK3α and GSK3β, often at concentrations similar to or lower than those required for c-MET inhibition.[6][7][8] This multi-targeted profile distinguishes Tivantinib from many ATP-competitive c-MET inhibitors, such as Crizotinib (B193316), Cabozantinib (B823), Capmatinib, and Savolitinib (B612288), which exhibit higher selectivity for their primary target.[9][10][11] This guide will delve into the specifics of this cross-reactivity, providing a clearer understanding of Tivantinib's biological effects.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and a selection of alternative c-MET inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, highlight the distinct profiles of these compounds. It is important to note that assay conditions can significantly impact these values.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Key Off-Targets |
| This compound | c-MET | 100 - 300 (cell-based)[4] | ~355 (cell-free)[3][4][5] | Non-ATP-competitive | Microtubules, GSK3α, GSK3β[6][7][8] |
| GSK3α | ~170[12] | - | ATP-competitive | - | |
| GSK3β | ~310[12] | - | ATP-competitive | - | |
| Crizotinib | c-MET | 5-20[12][13] | - | ATP-competitive | ALK, ROS1[9] |
| Cabozantinib | c-MET | ~4[14] | - | ATP-competitive | VEGFR2, AXL, RET, KIT[14] |
| Capmatinib | c-MET | ~1.1[9] | - | ATP-competitive | - |
| Savolitinib | c-MET | ~5[9] | - | ATP-competitive | - |
| PHA-665752 | c-MET | 4-9[13] | - | ATP-competitive | - |
Data Interpretation: The table illustrates that while Tivantinib is a moderately potent c-MET inhibitor, its activity against GSK3α/β is comparable. In contrast, inhibitors like Crizotinib and Cabozantinib are potent multi-kinase inhibitors with high affinity for c-MET and other specific kinases. Capmatinib and Savolitinib are examples of highly selective, ATP-competitive c-MET inhibitors.[9] The similar IC50 values of Tivantinib in both c-MET-dependent and -independent cancer cell lines further support the significant contribution of its off-target activities to its overall cytotoxicity.[10][15]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase (e.g., c-MET, GSK3α, GSK3β)
-
Kinase-specific substrate
-
This compound or other test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: To a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control). Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal in the presence of luciferase. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., c-MET-dependent and -independent lines)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[17][18][19]
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound or other test compounds (e.g., paclitaxel (B517696) as a stabilizer, vincristine (B1662923) as a destabilizer)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare dilutions of the test compound in polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound to the tubulin solution in polymerization buffer.
-
Polymerization Monitoring: Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance change over time. Compare the polymerization curves in the presence of the test compound to the control (vehicle) and known microtubule modulators to determine if the compound inhibits or enhances microtubule polymerization.[7][20][21]
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: c-MET signaling pathway and points of inhibition.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
The cross-reactivity profile of this compound is multifaceted, extending beyond its initial designation as a selective c-MET inhibitor. Its ability to potently inhibit microtubule polymerization and GSK3 kinases at clinically relevant concentrations provides a more complete explanation for its observed cytotoxic effects, particularly in cancer cells that are not dependent on the c-MET signaling pathway. This guide provides researchers and drug development professionals with a comparative framework to understand the unique characteristics of Tivantinib in the landscape of c-MET inhibitors. A thorough understanding of a compound's full target profile is crucial for interpreting preclinical and clinical data, identifying potential mechanisms of resistance, and exploring new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Confirming (3S,4S)-Tivantinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The case of (3S,4S)-Tivantinib serves as a critical lesson in drug development on the importance of robustly confirming target engagement in a cellular context. Initially progressed to Phase 3 clinical trials as a selective c-MET inhibitor, subsequent research revealed that its primary mechanism of cytotoxic action is through the disruption of microtubule dynamics, not c-MET inhibition.[1][2] This guide provides a comparative overview of modern techniques to definitively assess target engagement, using the Tivantinib case as a central example of the pitfalls of relying solely on indirect measures.
The Challenge of Indirect vs. Direct Target Engagement
Initial preclinical data for Tivantinib relied on indirect methods to support its role as a c-MET inhibitor. These included observing the inhibition of c-MET phosphorylation and downstream signaling, as well as cytotoxicity in c-MET-expressing cancer cell lines.[1] However, these methods can be misleading. Off-target effects or compensatory cellular pathways can confound the results, leading to an incorrect understanding of a compound's true mechanism of action.[1]
Direct target engagement assays, which measure the physical interaction between a compound and its intended target within the cell, are essential for validating a drug's mechanism of action and avoiding costly late-stage failures.[1] This guide focuses on three prominent direct methods: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement (TE) Assay, and Chemical Proteomics (Kinobeads).
Comparison of Key Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages | Relevance to Tivantinib |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][4] The amount of soluble protein remaining after heat treatment is quantified.[5] | Label-free, applicable to endogenous proteins in intact cells and tissues.[3][6] Can be adapted for high-throughput screening (HT-CETSA).[7] | Requires a specific antibody for detection (e.g., via Western blot), which can be a bottleneck.[7][8] Throughput of traditional CETSA is low.[7] | CETSA could have been used to directly measure the binding of Tivantinib to c-MET in cells, likely revealing a lack of significant thermal stabilization. |
| NanoBRET® Target Engagement (TE) Assay | Based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the active site. A test compound competes with the tracer, causing a decrease in the BRET signal. | A ratiometric and quantitative assay performed in live cells.[1] High sensitivity and suitable for high-throughput screening. | Requires genetic modification of the target protein to create the luciferase fusion. | A NanoBRET® TE assay demonstrated that Tivantinib did not meaningfully engage with c-MET kinase in live cells, in stark contrast to approved c-MET inhibitors like Cabozantinib and Capmatinib.[1] |
| Chemical Proteomics (Kinobeads) | Immobilized broad-spectrum kinase inhibitors on beads are used to capture a large portion of the cellular kinome from lysates.[9] A test compound is added in a competitive manner, and the proteins that are competed off the beads are identified and quantified by mass spectrometry.[9][10] | Allows for the unbiased profiling of a compound against hundreds of kinases simultaneously, revealing both on-target and off-target interactions.[9][11] Does not require modification of the target protein. | Typically performed on cell lysates, which may not fully represent the intracellular environment.[11] | A kinobeads-based approach could have provided a comprehensive selectivity profile of Tivantinib, likely highlighting its interaction with tubulin or other off-targets and its weak affinity for c-MET. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response
This protocol is a generalized version for determining the dose-dependent stabilization of a target protein by a compound at a single, optimized temperature.
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[3]
-
Cell Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a predetermined optimal temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.[5] A non-heated control should be included.[3]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a suitable method (e.g., BCA assay). Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.[3][12] A loading control that is thermally stable at the tested temperature should be used.[13]
Chemical Proteomics (Kinobeads) - Competitive Binding Assay
This protocol outlines a general workflow for identifying the cellular targets of a kinase inhibitor.
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period.[9]
-
Kinase Enrichment: Add the kinobeads to the lysates and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[9]
-
Data Analysis: Determine the dose-dependent reduction in binding of each identified kinase to the kinobeads in the presence of the test compound to generate affinity spectra and determine apparent dissociation constants (Kdapp).[9]
Visualizing Workflows and Pathways
Caption: A comparison of workflows for three key target engagement assays.
Caption: The intended vs. actual cellular mechanism of Tivantinib.
Conclusion
The story of Tivantinib underscores a critical principle in modern drug discovery: indirect evidence of target modulation is insufficient. Direct and quantitative measurement of target engagement in a cellular context is imperative to correctly identify a compound's mechanism of action, interpret its biological effects, and ultimately, increase the probability of clinical success. The methods outlined in this guide—CETSA, NanoBRET® TE, and Kinobeads—represent powerful and distinct approaches to achieve this crucial validation step. The selection of a particular assay will depend on the specific research question, available resources, and the nature of the drug target. However, the implementation of at least one of these direct methods early in the drug discovery pipeline is a vital investment to avoid the mischaracterization of promising, yet ultimately flawed, drug candidates.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Tivantinib (ARQ197) displays cytotoxic activity that is independent of its ability to bind MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Publications — CETSA [cetsa.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Reproducibility of (3S,4S)-Tivantinib Experimental Data: A Comparative Guide
A Critical Evaluation of a Supposedly Inactive Enantiomer
Introduction
Tivantinib (B1684700) (ARQ 197) was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, a key target in oncology.[1] However, a substantial body of evidence now indicates that the primary mechanism of its cytotoxic action is through the inhibition of microtubule polymerization, independent of c-MET status.[2][3] This has led to significant debate regarding its true mechanism of action and the interpretation of clinical trial data. Compounding this complexity is the chiral nature of Tivantinib. The compound exists as a pair of enantiomers, (3S,4S)-Tivantinib and (3R,4R)-Tivantinib. Emerging research suggests that the biological activity of Tivantinib is stereospecific, with the (3R,4R)-enantiomer being the active form against certain targets, while the (3S,4S)-enantiomer is reported to be largely inactive.
This guide provides a comparative analysis of the experimental data related to Tivantinib, with a specific focus on the reproducibility and reported activity of the (3S,4S)-enantiomer. We will summarize the available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows to provide researchers, scientists, and drug development professionals with a clear and objective overview of the current state of knowledge.
Data Presentation
The following tables summarize the quantitative data from various studies on Tivantinib and its enantiomers. It is important to note that many studies do not specify the enantiomer used, referring to the compound as "Tivantinib" or "ARQ 197".
Table 1: In Vitro Inhibitory Activity of Tivantinib
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| Tivantinib (unspecified) | c-MET | Kinase Assay | Ki: ~355 nM | Recombinant human c-MET | [1] |
| Tivantinib (unspecified) | c-MET Phosphorylation | Cell-based | IC50: 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 | |
| (-)-Tivantinib ((3R,4R)) | GSK3α | Kinase Assay | IC50: ~200 nM | Recombinant | |
| (-)-Tivantinib ((3R,4R)) | GSK3β | Kinase Assay | IC50: ~800 nM | Recombinant | |
| (+)-Tivantinib ((3S,4S)) | GSK3α / GSK3β | Kinase Assay | Significantly weaker inhibition | Recombinant | |
| Tivantinib (unspecified) | Tubulin Polymerization | In vitro assay | ~3 µM required for inhibition | Purified tubulin | [4] |
Table 2: Cytotoxic Activity of Tivantinib in Cancer Cell Lines
| Cell Line | c-MET Status | Tivantinib IC50 | Crizotinib IC50 | PHA-665752 IC50 | Reference |
| EBC-1 | Amplified | ~0.1 µM | ~0.01 µM | ~0.01 µM | [2] |
| MKN-45 | Amplified | ~0.1 µM | ~0.01 µM | ~0.01 µM | [2] |
| NCI-H460 | Not Amplified | ~0.1 µM | >10 µM | >10 µM | [2] |
| A549 | Not Amplified | ~0.1 µM | >10 µM | >10 µM | [2] |
Note on Reproducibility of this compound Data:
A significant gap in the literature exists regarding the specific experimental data and reproducibility for the this compound enantiomer. While it is often referred to as the "inactive" enantiomer, particularly concerning c-MET inhibition, there is a lack of published, peer-reviewed studies that specifically detail the experimental setups and results demonstrating this lack of activity in a reproducible manner across different assays (e.g., c-MET kinase assays, microtubule polymerization assays, and cytotoxicity screens). The majority of the comparative data focuses on the potent activity of the racemic mixture or the (3R,4R)-enantiomer. Therefore, any claims about the inactivity of this compound should be interpreted with caution pending direct and reproducible experimental evidence.
Experimental Protocols
To aid in the design of reproducible experiments, we provide detailed methodologies for key assays cited in the literature for evaluating Tivantinib's activity.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a desired density and incubate overnight.
-
Treat cells with serial dilutions of the test compound (e.g., this compound, (3R,4R)-Tivantinib, and racemic Tivantinib) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
In Vitro Microtubule Polymerization Assay
This assay measures the assembly of microtubules from purified tubulin in vitro, which can be monitored by an increase in fluorescence.
Protocol:
-
Reconstitute purified tubulin in a suitable buffer.
-
In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., paclitaxel (B517696) for polymerization, vincristine (B1662923) for depolymerization) and a negative control (vehicle).
-
Add the tubulin solution to each well.
-
Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Analyze the data to determine the effect of the compounds on the rate and extent of microtubule polymerization.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Protocol:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle.
Chiral HPLC Separation of Tivantinib Enantiomers
To ensure the purity of the enantiomers used in experiments, a validated chiral HPLC method is essential.
Protocol Outline:
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® series) or a cyclodextrin-based column, is typically used.[5][6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed for normal-phase separations. For reversed-phase separations, a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727) is used.[7][8][9]
-
Detection: UV detection at a wavelength where Tivantinib shows strong absorbance is suitable.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation to ensure reliable separation and quantification of the (3S,4S) and (3R,4R) enantiomers.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Tivantinib's dual and disputed mechanisms of action.
Caption: Workflow for assessing this compound activity.
Conclusion
The reproducibility of experimental data for this compound is a critical yet underexplored area. While the scientific community has largely shifted its focus to the microtubule-inhibiting properties of racemic Tivantinib and the specific activity of the (3R,4R)-enantiomer, the role and activity profile of the (3S,4S)-enantiomer remain poorly characterized with limited publicly available and reproducible data.
The prevailing evidence suggests that the cytotoxic effects of Tivantinib are primarily driven by its interaction with tubulin, leading to G2/M cell cycle arrest and apoptosis, a mechanism that appears to be independent of c-MET signaling.[2][10] Furthermore, the inhibition of GSK3α and GSK3β by the (3R,4R)-enantiomer presents another layer of complexity to its pharmacological profile.
For researchers, scientists, and drug development professionals, it is imperative to approach the study of Tivantinib with a clear understanding of its stereochemistry. Future research should prioritize the independent evaluation of each enantiomer using validated and clearly documented experimental protocols. Specifically, studies that directly compare the effects of this compound and (3R,4R)-Tivantinib in a range of assays, including c-MET inhibition, microtubule polymerization, and cytotoxicity against a panel of cancer cell lines, are necessary to definitively establish the activity profile and ensure the reproducibility of findings for each enantiomer. Without such rigorous investigation, the true therapeutic potential and off-target effects of Tivantinib and its individual enantiomers will remain ambiguous.
References
- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of (3S,4S)-Tivantinib
This document provides comprehensive, procedural guidance for the safe handling and disposal of (3S,4S)-Tivantinib, a selective c-Met inhibitor used in research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound should be treated as a hazardous substance due to its potential reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2]
Immediate Safety and Handling Precautions
This compound is a potent compound that requires careful handling to prevent exposure. All personnel must be trained on the specific hazards and procedures outlined in the Safety Data Sheet (SDS) before working with this substance.[3]
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound. This includes:
-
Gloves: Double chemotherapy gloves are required.[3][4] Change gloves immediately if contaminated, torn, or punctured, and at least every hour during continuous use.[3]
-
Gown: A solid-front, impermeable gown with cuffed sleeves.[3][5]
-
Eye Protection: Safety goggles or a full-face shield.[3]
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the procedure and the potential for aerosolization. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Engineering Controls:
All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood or a Class II biological safety cabinet (BSC) to minimize inhalation exposure.[3]
Waste Categorization and Segregation
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[6] Waste contaminated with this compound is generally categorized as either "trace" or "bulk" chemotherapy waste.
| Waste Category | Description | Examples |
| Bulk Waste | Any amount of this compound that is not considered "empty" by RCRA standards. This includes expired or unused drug, and materials used to clean up spills. Generally, any container with more than 3% of its original volume remaining. | Unused or expired this compound powder or solutions, grossly contaminated PPE, spill cleanup materials, and any syringe that is not completely empty (e.g., contains more than 0.1 ml of the drug).[3] |
| Trace Waste | Items that are "RCRA empty," meaning all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains. | Empty vials, ampules, and syringes (with no visible residue), used PPE with minimal contamination (e.g., gloves, gown), and labware that has come into contact with the drug.[3][6] |
Disposal Procedures
The disposal of this compound must comply with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and local institutional policies.[7][8] The primary method of disposal for cytotoxic and investigational drugs is incineration at an EPA-permitted facility.[9][10] Never dispose of this compound or its containers in the regular trash or down the drain.[6]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, leak-proof, and puncture-resistant hazardous waste container.[9] These are often color-coded (e.g., black for bulk chemo waste, yellow for trace).[3]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[9] The label must include:
-
Waste Accumulation:
-
Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[9] The SAA must be registered with your institution's EHS department and is subject to regular inspections.[9]
-
Pickup and Disposal: When the container is full, submit a chemical waste disposal request to your institution's EHS department.[9] Trained personnel will collect the waste for transport to a licensed hazardous waste incinerator.[10]
Experimental Protocol: Surface Decontamination
Regular decontamination of surfaces where this compound is handled is essential to prevent cross-contamination and accidental exposure.
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
Sterile water
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[6]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[6]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues.[6]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove and dispose of all PPE as hazardous waste.[4]
Visualizations
Signaling Pathway Inhibition by Tivantinib
Tivantinib is a selective inhibitor of the c-Met receptor tyrosine kinase. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound as a c-Met inhibitor.
Disposal Workflow for this compound
The following diagram outlines the logical steps for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. benchchem.com [benchchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling (3S,4S)-Tivantinib
Essential Safety and Handling Guide for (3S,4S)-Tivantinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as ARQ 197). Adherence to these procedural steps is vital for ensuring personal safety and minimizing environmental exposure.
This compound is an active pharmaceutical ingredient (API) that requires stringent handling protocols due to its potential health risks. Safety Data Sheets (SDS) indicate that Tivantinib may damage fertility or the unborn child and may cause organ damage through prolonged or repeated exposure[1][2]. Therefore, treating it as a potent compound and implementing the following safety measures is mandatory.
Hazard Identification
A summary of the key hazards associated with this compound is presented below. This information is compiled from multiple safety data sheets; it is recommended to always consult the specific SDS provided by the supplier before handling.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Acute Toxicity | Several suppliers report unknown acute oral, dermal, or inhalation toxicity, necessitating cautious handling. | [1] |
| Irritation | May cause respiratory tract, skin, and eye irritation. | [3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous compound. The level of PPE depends on the specific task and the potential for exposure. For all handling of Tivantinib, particularly in its solid, powdered form, a high level of protection is required.[4]
Required PPE for Handling this compound
| Task | Minimum Required PPE |
| Unpacking & Storage | Double Nitrile Gloves, Lab Coat, Safety Glasses, N95 Respirator.[5] |
| Weighing of Solid Compound | Double Chemotherapy-Rated Gloves, Disposable Gown (back-closing), Hair Cover, Shoe Covers, Full-Face Shield, Powered Air-Purifying Respirator (PAPR).[4][5][6] |
| Preparation of Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and work within a certified chemical fume hood or biological safety cabinet. |
| Administration/Cell Culture | Double Nitrile Gloves, Lab Coat or Disposable Gown, Safety Glasses. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles. |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Shoe Covers: Put on two pairs of shoe covers.
-
Hair Cover: Secure hair completely within a hair bouffant.
-
Inner Gloves: Don the first pair of chemotherapy-rated gloves.
-
Coverall/Gown: Put on a disposable, back-closing gown or "bunny suit" coverall, ensuring a snug fit.[5]
-
PAPR/Respirator: Don the head covering/hood of the PAPR or fit-test the N95 respirator.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[7]
-
Face Shield/Goggles: Put on eye and face protection.
Doffing (Taking Off) Sequence: This process is critical to prevent contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated chemotherapeutic waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers carefully, rolling them inward to contain any contamination. Dispose of them immediately.
-
Face/Eye Protection & Respirator: Remove face shield/goggles and respirator.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Handling Plan
All manipulations of solid this compound must be performed within a containment device to minimize aerosolization and exposure.
Experimental Protocol: Weighing and Reconstituting Solid Tivantinib
-
Preparation: Ensure the designated workspace (e.g., chemical fume hood, glove box) is clean and decontaminated.[4] Gather all necessary equipment, including a calibrated scale, weigh paper/boats, spatulas, solvent, and vortex mixer.
-
Containment: Perform all powder handling inside a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to control dust exposure.[4]
-
Weighing: Carefully weigh the desired amount of Tivantinib powder. Use a dedicated spatula. Tare the balance with the weigh boat before adding the compound.
-
Reconstitution: Add the solvent to the vessel containing the weighed powder. Cap the vessel securely before removing it from the containment area for vortexing or sonication.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent. All disposable materials used in the process (e.g., weigh paper, pipette tips) must be treated as contaminated waste.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[8] Antineoplastic drug waste must be handled separately from other laboratory waste streams.[7][9]
Waste Segregation and Disposal Procedures
| Waste Stream | Description | Disposal Container and Procedure |
| Solid Chemotherapeutic Waste | Contaminated PPE (gloves, gowns), plasticware, weigh boats, absorbent pads. | Yellow Chemotherapeutic Waste Container: Collect all items in a designated, clearly labeled, puncture-proof container.[9] Do not dispose of in regular trash or standard biohazard bags.[9] |
| Liquid Chemotherapeutic Waste | Unused stock solutions, spent media from treated cells. | Black Hazardous Waste Container: Collect in a dedicated, leak-proof, and clearly labeled RCRA hazardous waste container.[7] Do not pour down the drain.[9] An absorbent may be added to thicken the liquid before disposal.[9] |
| Sharps Waste | Contaminated needles and syringes. | Yellow Chemotherapy Sharps Container: If the syringe is completely empty with no visible residual drug, it may be disposed of in a standard sharps container. If any volume remains, it must be disposed of as hazardous chemical waste in the black container.[7] |
| Grossly Contaminated Items / Unused API | Expired or unused solid Tivantinib, vials, spill cleanup materials. | Black Hazardous Waste Container: Must be disposed of as hazardous chemical waste through the institution's Environmental Health & Safety (EHS) program.[7][9] |
Final disposal of all hazardous waste streams should be conducted via incineration to destroy the active pharmaceutical ingredients.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. web.uri.edu [web.uri.edu]
- 8. patientpower.info [patientpower.info]
- 9. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
